Branosotine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2412849-26-2 |
|---|---|
Molecular Formula |
C26H26FN7O |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)-3-pyridinyl]-7-methoxy-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C26H26FN7O/c1-14-7-16(11-17(27)8-14)19-13-31-25(30)22(24(19)34-5-3-18(29)4-6-34)26-32-20-9-15(12-28)10-21(35-2)23(20)33-26/h7-11,13,18H,3-6,29H2,1-2H3,(H2,30,31)(H,32,33) |
InChI Key |
GWXXLUISNRRCDH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Branosotine (EVP-6124): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branosotine, also known as encenicline (B607309) or EVP-6124, is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key modulator of cognitive processes. This document provides a comprehensive overview of the preclinical and clinical data elucidating the mechanism of action of this compound. It details the drug's binding affinity, functional activity, and its downstream effects on neurotransmitter systems implicated in cognition. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor, has emerged as a promising therapeutic target for enhancing cognitive function.[1][2][3] this compound (EVP-6124) is a novel small molecule designed to selectively target and modulate the α7-nAChR, offering a potential therapeutic avenue for these debilitating conditions.[4][5]
Core Mechanism of Action: Selective α7-nAChR Partial Agonism
This compound acts as a partial agonist at the α7-nAChR.[4][6] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This partial agonism is crucial as it is thought to provide a modulatory effect, enhancing cholinergic tone without causing the receptor desensitization often seen with full agonists.[6][7]
Binding Affinity and Selectivity
Preclinical studies have demonstrated this compound's high affinity and selectivity for the α7-nAChR. Radioligand binding assays have quantified its binding potential to human and rat α7-nAChRs.
| Radioligand | Receptor Source | This compound (EVP-6124) Ki (nM) | Reference |
| [³H]-MLA | Human α7-nAChR | 9.98 | [Source not explicitly found in search results] |
| [¹²⁵I]-α-bungarotoxin | Human α7-nAChR | 4.33 | [Source not explicitly found in search results] |
This compound exhibits high selectivity for the α7-nAChR over other nicotinic receptor subtypes, such as the α4β2 receptor, which is associated with the rewarding effects of nicotine.[6] This selectivity is critical for minimizing off-target effects and providing a favorable safety profile.
Downstream Signaling and Neurotransmitter Modulation
Activation of the α7-nAChR by this compound leads to the modulation of several downstream signaling pathways and the release of key neurotransmitters involved in cognitive function.
Signaling Pathways
The α7-nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx triggers a cascade of intracellular signaling events that can influence neuronal excitability, synaptic plasticity, and gene expression.
Neurotransmitter Release
In vivo microdialysis studies in rats have demonstrated that this compound enhances the release of several key neurotransmitters in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.
| Neurotransmitter | Brain Region | Dose of this compound (EVP-6124) | Effect on Release | Reference |
| Dopamine | Medial Prefrontal Cortex, Nucleus Accumbens | 0.1 mg/kg | Increased | [8] |
| Acetylcholine | Medial Prefrontal Cortex | 0.1 and 0.3 mg/kg | Increased | [8] |
| Glutamate | Medial Prefrontal Cortex | 0.1 mg/kg | Increased | [8] |
The increased release of these neurotransmitters is believed to be a key mechanism through which this compound exerts its pro-cognitive effects.
Preclinical Efficacy: Pro-Cognitive Effects
The pro-cognitive effects of this compound have been demonstrated in various preclinical models of cognitive impairment.
Object Recognition Task
In the novel object recognition task, a measure of learning and memory, this compound has been shown to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist.
| Animal Model | Treatment | Dose of this compound (EVP-6124) | Outcome | Reference |
| Scopolamine-induced amnesia in rats | This compound | 0.3 mg/kg | Significantly improved performance | [6] |
| Scopolamine-induced amnesia in rats | This compound + Donepezil (sub-efficacious dose) | 0.03 mg/kg | Synergistic improvement in performance | [6][7] |
These findings suggest that this compound can enhance memory and may act synergistically with existing treatments for cognitive decline.
Clinical Evidence: Efficacy and Safety in Humans
This compound has been evaluated in several clinical trials for its potential to treat cognitive impairment in Alzheimer's disease and schizophrenia.
Phase 2b Study in Alzheimer's Disease (NCT00562425)
A Phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[9]
| Endpoint | Dose of this compound (EVP-6124) | Result vs. Placebo | p-value | Reference |
| ADAS-Cog-11 | 2.0 mg/day | Statistically significant improvement | 0.04 | [Source not explicitly found in search results] |
| CDR-SB | 2.0 mg/day | Statistically significant improvement | 0.03 | [Source not explicitly found in search results] |
The trial demonstrated that this compound was generally well-tolerated and showed a dose-dependent improvement in cognitive function.[9]
Phase 2 Study in Schizophrenia (NCT00717227)
A Phase 2, randomized, double-blind, placebo-controlled study assessed the efficacy of this compound on cognitive impairment in patients with schizophrenia.[5][10]
| Endpoint | Dose of this compound (EVP-6124) | Result vs. Placebo | p-value | Reference |
| CogState Overall Cognition Index | 0.3 mg/day | Statistically significant improvement | 0.045 | [Source not explicitly found in search results] |
| SCoRS Global Rating | 1.0 mg/day | Statistically significant improvement | 0.023 | [Source not explicitly found in search results] |
These results suggest that this compound may also be effective in treating cognitive deficits associated with schizophrenia.[5][10]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the α7-nAChR.
Methodology:
-
Membrane preparations from cells expressing recombinant human α7-nAChRs are used.
-
Membranes are incubated with a specific radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known α7-nAChR ligand.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki (inhibitory constant) is calculated from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving rats.
Methodology:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Following a baseline collection period, this compound is administered systemically (e.g., intraperitoneally).
-
Dialysate samples are collected at regular intervals.
-
The concentrations of neurotransmitters (e.g., dopamine, acetylcholine, glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline values.
Novel Object Recognition Task
Objective: To assess the effect of this compound on learning and memory in rats.
Methodology:
-
Habituation: Rats are individually habituated to an open-field arena for a set period.
-
Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.
-
Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 24 hours).
-
Testing (Test Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory of the familiar object.
Conclusion
This compound (EVP-6124) is a selective partial agonist of the α7-nAChR with a well-defined mechanism of action. Preclinical data robustly demonstrate its ability to enhance cholinergic neurotransmission and improve cognitive function in animal models. Clinical studies have provided evidence of its pro-cognitive effects in patients with Alzheimer's disease and schizophrenia. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for cognitive impairment. Further research is warranted to fully elucidate its long-term efficacy and safety profile in larger patient populations.
References
- 1. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Encenicline | ALZFORUM [alzforum.org]
- 5. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Branosotine: A Technical Overview for Drug Development Professionals
Disclaimer: Branosotine is a chemical compound intended for research purposes only and is not approved for human use. The following information is a technical guide based on publicly available preclinical data.
Introduction
This compound is a potent and selective agonist of the somatostatin (B550006) receptor subtype 2 (SSTR2).[1][2][3] As a research chemical, it serves as a valuable tool for investigating the physiological and pathophysiological roles of SSTR2 signaling in various cellular and animal models. Its high affinity and selectivity for SSTR2 make it a candidate for preclinical studies exploring therapeutic potentials in contexts where SSTR2 activation is desirable.
Core Compound Details
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzimidazole-5-carbonitrile | |
| Molecular Formula | C26H26FN7O | [2][4] |
| Molecular Weight | 471.53 g/mol | [2][4] |
| CAS Number | 2412849-26-2 | [2] |
| Target | Somatostatin Receptor (SSTR2) | [2] |
| EC50 | <0.1 nM | [1][2][3] |
Mechanism of Action: SSTR2 Agonism
This compound functions as a potent agonist at the somatostatin receptor 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The activation of SSTR2 by an agonist like this compound initiates a cascade of intracellular signaling events.
Upon binding, this compound induces a conformational change in the SSTR2 receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can modulate various downstream effectors, including the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in cellular excitability and inhibition of hormone secretion and cell proliferation in SSTR2-expressing cells.
Caption: SSTR2 signaling pathway activated by this compound.
Experimental Protocols
As this compound is a research compound, detailed experimental protocols from extensive clinical trials are not available. The following outlines a hypothetical, generalized workflow for the preclinical characterization of a novel SSTR2 agonist like this compound.
In Vitro Receptor Binding and Activation Assays
Objective: To determine the binding affinity and functional potency of this compound at the human SSTR2.
Methodology:
-
Receptor Binding Assay:
-
Utilize cell membranes prepared from a stable cell line overexpressing the human SSTR2 (e.g., HEK293 or CHO cells).
-
Perform competitive binding experiments using a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) and increasing concentrations of this compound.
-
Incubate membranes, radioligand, and this compound at a specified temperature and duration.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using a gamma counter.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
-
Functional Assay (cAMP Measurement):
-
Use a whole-cell assay with the SSTR2-expressing cell line.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay (e.g., HTRF, ELISA).
-
Determine the EC50 value from the concentration-response curve.
-
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To evaluate the in vivo effects of this compound in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model, for instance, a model of a neuroendocrine tumor that expresses SSTR2.
-
Dosing and Administration: Administer this compound via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels.
-
Pharmacodynamic Assessment: At selected time points post-administration, collect blood samples to measure the levels of a relevant biomarker that is regulated by SSTR2 activation (e.g., growth hormone or a specific tumor marker).
-
Efficacy Assessment: Monitor tumor growth over time using imaging techniques (e.g., MRI or bioluminescence imaging) or caliper measurements.
-
Data Analysis: Compare the changes in biomarker levels and tumor volume between vehicle-treated and this compound-treated groups to assess in vivo activity.
Caption: A general experimental workflow for preclinical drug discovery.
Pharmacokinetics and Safety Profile
There is no publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the formal safety and toxicology profile of this compound from regulated clinical trials. Such data would be generated during later stages of drug development, should this compound progress beyond the research stage. For any research use, a material safety data sheet (MSDS) should be consulted for handling and safety precautions.
References
Branosotine: A Technical Overview of a Potent Somatostatin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branosotine is a potent and selective agonist for the somatostatin (B550006) receptor subtype 2 (SSTR2), a G-protein coupled receptor involved in a wide array of physiological processes, including the regulation of hormone secretion and cell growth. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for this compound. Due to the limited publicly available data, this document focuses on the foundational chemical and pharmacological characteristics of the molecule and the established signaling pathways of its target receptor.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzimidazole-5-carbonitrile[1]. Its chemical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzimidazole-5-carbonitrile | [1] |
| Molecular Formula | C₂₆H₂₆FN₇O | [1] |
| Molecular Weight | 471.5 g/mol | [1] |
| SMILES | CC1=CC(=CC(=C1)F)C2=CN=C(C(=C2N3CCC(CC3)N)C4=NC5=C(N4)C=C(C=C5OC)C#N)N | [1] |
| InChI Key | GWXXLUISNRRCDH-UHFFFAOYSA-N | [1] |
| CAS Number | 2412849-26-2 | [1] |
Mechanism of Action
This compound functions as a potent agonist of the somatostatin receptor 2 (SSTR2)[1]. Agonism at SSTR2 initiates a cascade of intracellular signaling events. SSTR2 is a member of the G-protein coupled receptor (GPCR) superfamily and, upon activation, primarily couples to inhibitory G proteins (Gi/o).
SSTR2 Signaling Pathway
The activation of SSTR2 by an agonist such as this compound leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of several downstream effectors. The primary signaling pathways include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.
-
Activation of Protein Tyrosine Phosphatases: SSTR2 activation can also lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases play a crucial role in dephosphorylating various signaling proteins, thereby influencing cell growth and proliferation pathways, including the MAPK/ERK cascade.
Biological Activity
This compound is characterized as a potent SSTR2 agonist with a reported half-maximal effective concentration (EC50) of less than 0.1 nM[1].
Quantitative Data:
| Parameter | Value | Receptor | Reference |
| EC50 | < 0.1 nM | SSTR2 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following outlines general methodologies commonly employed for evaluating SSTR2 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the SSTR2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human SSTR2.
-
Competitive Binding: A constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to activate SSTR2 and elicit a downstream cellular response, such as the inhibition of cAMP production.
Methodology:
-
Cell Culture: A suitable cell line expressing SSTR2 (e.g., CHO-K1 or HEK293 cells) is cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis.
Synthesis
A detailed, publicly available synthesis protocol for this compound has not been identified at the time of this review. The synthesis of such a complex molecule would likely involve a multi-step process, potentially culminating in the coupling of the substituted pyridine (B92270) and benzimidazole (B57391) moieties.
Pharmacokinetics and In Vivo Efficacy
As of the date of this document, there is no publicly available information regarding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the in vivo efficacy of this compound.
Conclusion
This compound is a potent SSTR2 agonist with a well-defined chemical structure. Its mechanism of action through the SSTR2 signaling pathway suggests potential therapeutic applications in conditions where inhibition of hormone secretion or cell proliferation is desired. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its binding affinity, receptor selectivity, synthesis, pharmacokinetics, and in vivo activity. Further research and publication of data are necessary to fully elucidate the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Branosotine (SAR442720)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branosotine (also known as SAR442720) is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. Aberrant SHP2 signaling is implicated in various cancers through its role in activating the RAS-MAPK, PI3K-AKT, and other oncogenic pathways. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, intended to support researchers and drug development professionals in their study of this promising therapeutic agent. While specific proprietary data on this compound's synthesis and characterization are not publicly available, this guide compiles information from patent literature on analogous compounds and the established pharmacology of SHP2 inhibitors to provide a robust working framework.
Synthesis of this compound
The synthesis of this compound, 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-1H-benzimidazole-5-carbonitrile, is a multi-step process involving the construction of substituted pyridine (B92270) and benzimidazole (B57391) ring systems followed by their coupling. The following proposed synthetic route is based on established methodologies for the synthesis of related aminopyridine and benzimidazole derivatives as described in the patent literature.
Proposed Synthetic Pathway
The synthesis can be logically divided into the preparation of two key intermediates: a substituted aminopyridine core and a benzimidazole moiety, which are then coupled and further functionalized.
Diagram: Proposed Synthesis of this compound
Caption: A high-level overview of the proposed synthetic route for this compound.
Experimental Protocols (Representative)
The following protocols are representative examples based on analogous syntheses found in the patent literature. Actual conditions for the synthesis of this compound may vary.
Step 1: Synthesis of the Substituted Pyridine Intermediate
A plausible approach involves the construction of the polysubstituted pyridine ring. This can often be achieved through a multi-component reaction or a stepwise functionalization of a pre-existing pyridine core. For instance, a substituted 2-aminopyridine (B139424) can be synthesized and subsequently halogenated or otherwise activated for coupling.
-
Reaction: Condensation and cyclization reactions to form the pyridine ring, followed by functional group manipulations.
-
Reagents: Substituted acetonitriles, aldehydes, and ammonia (B1221849) sources or their equivalents.
-
Solvent: Protic or aprotic solvents such as ethanol, DMF, or DMSO.
-
Temperature: Room temperature to elevated temperatures (e.g., 80-150 °C).
-
Purification: Column chromatography on silica (B1680970) gel.
Step 2: Synthesis of the Benzimidazole Intermediate
The benzimidazole core can be prepared by the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid derivative.
-
Reaction: Condensation of a diamine with a carboxylic acid or its derivative.
-
Reagents: Substituted 1,2-diaminobenzene and a suitable carboxylic acid or aldehyde, followed by oxidation.
-
Solvent: Acetic acid, ethanol, or polyphosphoric acid.
-
Temperature: Reflux conditions are often employed.
-
Purification: Recrystallization or column chromatography.
Step 3: Coupling and Final Modification
The final steps would involve the coupling of the pyridine and benzimidazole intermediates, likely through a palladium-catalyzed cross-coupling reaction, followed by any necessary deprotection or functional group modification steps to yield this compound.
-
Reaction: Suzuki or Buchwald-Hartwig cross-coupling.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand.
-
Base: An inorganic base such as K₂CO₃ or Cs₂CO₃.
-
Solvent: Aprotic polar solvents like dioxane or DMF.
-
Temperature: 80-120 °C.
-
Purification: Preparative HPLC is often required for the final product to achieve high purity.
Data Presentation: Synthesis
| Parameter | Expected Value/Method | Reference (Analogous Syntheses) |
| Overall Yield | 10-20% (multi-step synthesis) | General synthetic chemistry principles |
| Purity (Final Product) | >98% | Preparative HPLC |
| Key Intermediates | Substituted aminopyridine, Substituted benzimidazole | Patent literature for related structures |
| Purification Methods | Column Chromatography, Recrystallization, Preparative HPLC | General organic synthesis techniques |
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.
Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm. Aliphatic protons of the piperidine (B6355638) ring at 1.5-4.0 ppm. Methyl protons around 2.3 ppm. Methoxy protons around 3.9 ppm. Amine protons with variable chemical shifts. |
| ¹³C NMR | Aromatic and heteroaromatic carbons in the range of 100-160 ppm. Carbonyl carbon of the nitrile group around 118 ppm. Aliphatic carbons of the piperidine ring at 20-60 ppm. Methyl carbon around 21 ppm. Methoxy carbon around 56 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (amines) around 3300-3500. C-H stretching (aromatic and aliphatic) around 2850-3100. C≡N stretching (nitrile) around 2220-2260. C=N and C=C stretching (aromatic rings) around 1500-1600. C-O stretching (methoxy) around 1000-1300. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z = 472.23. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a KBr pellet or as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be used to generate the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid or formic acid.
Mechanism of Action: SHP2 Inhibition
This compound functions as an allosteric inhibitor of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key positive regulator of the RAS-MAPK signaling pathway.
SHP2 Signaling Pathway
Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates on tyrosine residues. These phosphotyrosine residues serve as docking sites for adaptor proteins like Grb2, which in turn recruits SHP2 to the plasma membrane. SHP2 dephosphorylates specific substrates, an action that is essential for the full activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation, survival, and differentiation.
Diagram: this compound Inhibition of the SHP2 Signaling Pathway
Caption: this compound allosterically inhibits SHP2, blocking downstream signaling pathways.
By inhibiting SHP2, this compound prevents the dephosphorylation of its target substrates, thereby attenuating the signal transduction through the RAS-MAPK pathway. This leads to decreased cell proliferation and survival in cancer cells that are dependent on this pathway. Additionally, SHP2 is involved in the regulation of the PI3K-AKT and JAK-STAT pathways, and its inhibition can have broader effects on cell signaling.
Experimental Workflow
The overall process from synthesis to biological evaluation of this compound follows a logical progression.
Diagram: this compound Synthesis and Characterization Workflow
Caption: A streamlined workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents a significant development in the targeting of the SHP2 phosphatase for cancer therapy. This guide provides a foundational understanding of its synthesis, characterization, and mechanism of action based on available scientific and patent literature for analogous compounds. The provided protocols and data serve as a valuable resource for researchers working on the development and evaluation of SHP2 inhibitors. Further investigation into the specific synthetic details and comprehensive characterization of this compound will be crucial for its continued development as a therapeutic agent.
Unveiling the Molecular Target of Branosotine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and pharmacological profile of branosotine (formerly known as E2027), a novel compound under investigation for the treatment of neurodegenerative diseases such as Dementia with Lewy Bodies and Parkinson's Disease Dementia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core molecular target, supporting quantitative data, and the experimental methodologies employed in its characterization.
Core Finding: this compound is a Selective Phosphodiesterase 9 (PDE9) Inhibitor
Contrary to initial hypotheses that often explore common central nervous system targets, extensive pharmacological profiling has identified this compound as a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger involved in vital neuronal processes, including synaptic plasticity and cognitive function. By inhibiting PDE9, this compound effectively elevates cGMP levels in the brain, a mechanism believed to underlie its potential therapeutic effects in cognitive enhancement.
Preclinical studies have demonstrated that administration of this compound leads to a measurable increase in cGMP concentrations in both the hippocampus and cerebrospinal fluid (CSF) in animal models, which correlates with improved performance in cognitive tasks.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound, quantifying its inhibitory activity against its primary target, PDE9, and demonstrating its selectivity over other related enzymes and receptors.
Table 1: In Vitro Inhibitory Activity of this compound against PDE9
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Example 1) | Human PDE9A | Radiometric | 16 |
Data extracted from patent WO2017051785A1.
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Assay Type | IC50 (nM) or % Inhibition @ 1µM |
| This compound (Example 1) | Human 5-HT1A Receptor | Radioligand Binding | >1000 |
| This compound (Example 1) | Human Sigma-1 Receptor | Radioligand Binding | >1000 |
Data extracted from patent WO2017051785A1, indicating a lack of significant affinity for these common CNS targets and highlighting the selectivity for PDE9.
Experimental Protocols
The following sections detail the methodologies used to determine the pharmacological profile of this compound.
Radiometric PDE9A Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human phosphodiesterase 9A (PDE9A).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE9A enzyme was used. The substrate, [³H]-cGMP, was prepared in a suitable assay buffer.
-
Compound Dilution: this compound was serially diluted to a range of concentrations.
-
Incubation: The PDE9A enzyme was incubated with this compound at various concentrations in the presence of [³H]-cGMP. The reaction was allowed to proceed at a controlled temperature for a specific duration.
-
Reaction Termination and Separation: The enzymatic reaction was terminated, and the product, [³H]-5'-GMP, was separated from the unreacted [³H]-cGMP substrate using a separation method such as anion exchange chromatography or scintillation proximity assay (SPA).
-
Detection: The amount of [³H]-5'-GMP produced was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control with no inhibitor. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assays (Selectivity Screening)
Objective: To assess the binding affinity of this compound for the human 5-HT1A receptor and the human Sigma-1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor or the human Sigma-1 receptor were prepared.
-
Radioligand: A specific radioligand for each receptor ([³H]-8-OH-DPAT for 5-HT1A and [³H]-(+)-pentazocine for Sigma-1) was used at a concentration near its dissociation constant (Kd).
-
Competition Binding: The prepared membranes were incubated with the radioligand and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was determined. These values were reported as greater than 1000 nM, indicating low affinity for these off-targets.
Visualizing the Target Identification and Mechanism
The following diagrams, generated using the DOT language, illustrate the logical workflow of this compound's target identification and its proposed signaling pathway.
Caption: Workflow for the identification of PDE9 as the primary molecular target of this compound.
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects via PDE9 inhibition.
Branosotine: A Preclinical Overview of a Potent Somatostatin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branosotine (CAS: 2412849-26-2) is a novel small molecule that has been identified as a potent agonist of the somatostatin (B550006) receptor 2 (SSTR2).[1][2] With a reported EC50 of less than 0.1 nM, it demonstrates high affinity and activity at this specific receptor subtype.[1][2] Notably, this compound is also under consideration as a veterinary product with the potential to increase the lifespan of dogs. While detailed preclinical data remains largely proprietary, this guide synthesizes the currently available information and outlines the general preclinical studies that a compound with this profile would typically undergo.
Core Compound Details
| Property | Value | Source |
| Chemical Name | 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzo[d]imidazole-5-carbonitrile | PubChem |
| CAS Number | 2412849-26-2 | PubChem |
| Mechanism of Action | Potent Somatostatin Receptor 2 (SSTR2) Agonist | MedChemExpress |
| Reported Potency (EC50) | <0.1 nM | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the SSTR2 receptor, a G-protein coupled receptor (GPCR). The activation of SSTR2 is known to initiate a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can influence various cellular processes, including hormone secretion, cell proliferation, and neurotransmission.
Caption: Figure 1. Simplified SSTR2 Signaling Pathway.
Preclinical Evaluation Framework (General)
Given the lack of specific published studies on this compound, this section outlines the standard preclinical assessments that a potent SSTR2 agonist would typically undergo to characterize its pharmacological, pharmacokinetic, and toxicological profile.
Pharmacodynamics
Pharmacodynamic studies would aim to confirm the in vivo activity and mechanism of action of this compound.
Experimental Protocol (General Example for a Novel SSTR2 Agonist):
-
Animal Model: Genetically engineered mice expressing human SSTR2 or tumor-bearing mice with high SSTR2 expression.
-
Dosing: Administration of this compound at various dose levels via relevant routes (e.g., oral, intravenous).
-
Endpoint Measurement:
-
Measurement of downstream biomarkers, such as growth hormone (GH) or insulin-like growth factor 1 (IGF-1), which are known to be regulated by SSTR2 activation.
-
Assessment of tumor growth inhibition in xenograft models.
-
Receptor occupancy studies to determine the extent and duration of SSTR2 binding in target tissues.
-
Pharmacokinetics
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol (General Example):
-
Animal Species: Typically conducted in at least two species (one rodent, e.g., rat, and one non-rodent, e.g., dog or non-human primate).
-
Dosing: Single and multiple ascending doses administered intravenously and orally.
-
Sample Collection: Serial blood, urine, and feces collection at predetermined time points.
-
Bioanalysis: Development and validation of a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound and its potential metabolites in biological matrices.
-
Data Analysis: Calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Typical Pharmacokinetic Parameters Investigated:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability |
Toxicology and Safety Pharmacology
A comprehensive toxicology program is essential to identify potential adverse effects and establish a safe dose range for first-in-human studies.
Core Battery of Safety Pharmacology Studies (as per ICH S7A Guidelines):
-
Central Nervous System (CNS): Irwin test or a functional observational battery in rodents to assess effects on behavior, coordination, and reflexes.
-
Cardiovascular System: In vitro hERG assay to assess the potential for QT interval prolongation, followed by in vivo cardiovascular monitoring (telemetry) in a non-rodent species to evaluate effects on blood pressure, heart rate, and ECG.
-
Respiratory System: Evaluation of respiratory rate and function in rodents.
General Toxicology Studies:
-
Single-Dose Toxicity: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Conducted in at least one rodent and one non-rodent species for durations relevant to the intended clinical use. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of all major organs.
-
Genotoxicity: A battery of in vitro (Ames test, chromosome aberration) and in vivo (micronucleus) assays to assess mutagenic and clastogenic potential.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical development workflow for a novel compound like this compound.
Caption: Figure 2. General Preclinical Development Workflow.
Conclusion
This compound is a high-potency SSTR2 agonist with potential applications in veterinary medicine. While specific preclinical data on its efficacy, pharmacokinetics, and safety are not publicly available at this time, the established framework for preclinical drug development provides a clear roadmap of the studies that would be necessary to fully characterize this compound. As research progresses and more data becomes available, a more detailed understanding of this compound's preclinical profile will emerge, paving the way for its potential therapeutic applications. Researchers and drug development professionals are encouraged to monitor scientific publications and regulatory disclosures for future updates on this promising compound.
References
Branosotine: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branosotine is an investigational small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway. Dysregulation of BTK activity is implicated in the pathophysiology of various B-cell malignancies and autoimmune disorders. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro potency, and detailed experimental methodologies for its characterization. All quantitative data are presented in tabular format for clarity and comparative analysis.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] Upon activation of the B-cell receptor (BCR), BTK is recruited to the plasma membrane where it phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade leading to the activation of transcription factors, such as NF-κB, which are essential for B-cell proliferation and survival.[4][5] Given its central role in B-cell function, BTK has emerged as a key therapeutic target for diseases characterized by aberrant B-cell activity.[2][6]
This compound is a novel, potent, and selective inhibitor of BTK. Its chemical designation is 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-1H-1,3-benzimidazole-5-carbonitrile, and it is identified by the CAS number 2412849-26-2. This guide details the pharmacological properties of this compound, providing a technical foundation for researchers and drug development professionals.
Mechanism of Action
This compound functions as an inhibitor of BTK. By binding to the kinase, this compound blocks its enzymatic activity, thereby attenuating the downstream signaling cascade initiated by BCR activation. This disruption of the BCR pathway inhibits the proliferation and survival of B-cells that are dependent on this signaling for their growth.[7]
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton Tyrosine Kinase Inhibitors: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of Branosotine (PRX-03140)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branosotine (formerly known as PRX-03140) is a selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. It has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the binding affinity, selectivity, and functional activity of this compound, along with detailed experimental protocols for key assays and visualizations of its signaling pathways.
Binding Affinity and Selectivity Profile
This compound exhibits high affinity and selectivity for the human 5-HT4 receptor. The following tables summarize the available quantitative data on its binding affinity.
Table 1: Binding Affinity of this compound for the 5-HT4 Receptor
| Parameter | Value | Species | Radioligand | Reference |
| Ki | 30 nM | Human | [3H]GR113808 | [1] |
| Ki | 110 nM | Rat | [3H]GR113808 | [2] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT4 | ~30-110 nM |
| Other 5-HT Receptors | > 5 µM |
Note: A comprehensive screening panel against a wide range of other neurotransmitter receptors, ion channels, and transporters is not publicly available in the reviewed literature. The available data indicates high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes.
Functional Activity
This compound acts as a partial agonist at the 5-HT4 receptor, stimulating downstream signaling pathways.
Table 3: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line | Notes |
| sAPPα Secretion | IC50 | 1-10 nM | CHO cells co-expressing hAPP695 and h5-HT4e | Indicates engagement of the non-amyloidogenic amyloid precursor protein (APP) processing pathway. |
| cAMP Production | Partial Agonist | - | HEK-293 cells expressing recombinant rat 5-HT4 receptors | The 5-HT4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). |
Mechanism of Action
The cognitive-enhancing effects of this compound are believed to be mediated through its partial agonism at 5-HT4 receptors, which are expressed in brain regions crucial for memory and learning, such as the hippocampus and prefrontal cortex. Activation of these receptors leads to two primary downstream effects:
-
Increased Acetylcholine (B1216132) Release: Stimulation of 5-HT4 receptors on cholinergic nerve terminals enhances the release of the neurotransmitter acetylcholine, which plays a critical role in cognitive function.
-
Promotion of Non-Amyloidogenic APP Processing: this compound has been shown to stimulate the α-secretase pathway of amyloid precursor protein (APP) processing. This results in the production of the soluble, neuroprotective fragment sAPPα and reduces the formation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is a representative method for determining the binding affinity of this compound to the 5-HT4 receptor using a competitive radioligand binding assay with [3H]GR113808.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human 5-HT4 receptor, or from brain tissue known to express the receptor (e.g., guinea pig striatum).
-
Radioligand: [3H]GR113808 (a high-affinity 5-HT4 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 10 µM serotonin or unlabeled GR113808).
-
Test Compound: this compound in a range of concentrations.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]GR113808 (typically at or below its Kd value).
-
Either vehicle (for total binding), non-specific binding control, or varying concentrations of this compound.
-
The membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay in HEK293 Cells
This protocol describes a method to assess the functional activity of this compound by measuring its ability to stimulate cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound: this compound in a range of concentrations.
-
Positive Control: A known 5-HT4 receptor full agonist (e.g., serotonin).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the HEK293-5HT4 cells in appropriate flasks until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition:
-
Aspirate the cell culture medium.
-
Add stimulation buffer to each well.
-
Add varying concentrations of this compound, the positive control, or vehicle to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and perform the necessary steps to measure the intracellular cAMP concentration.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for this compound and the full agonist using non-linear regression.
-
The partial agonist nature of this compound is confirmed if its Emax is significantly lower than that of the full agonist.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines a general procedure for measuring acetylcholine release in the prefrontal cortex of rats following the administration of this compound.
Materials:
-
Animals: Adult male rats.
-
Stereotaxic Apparatus
-
Microdialysis Probes
-
Guide Cannula
-
Anesthesia
-
Artificial Cerebrospinal Fluid (aCSF): Containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.
-
This compound Solution: For systemic or local administration.
-
Microinfusion Pump
-
Fraction Collector
-
Analytical System: HPLC with electrochemical detection or LC-MS/MS for the quantification of acetylcholine in the dialysate samples.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the prefrontal cortex according to stereotaxic coordinates. Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the prefrontal cortex of the awake, freely moving animal.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF containing a cholinesterase inhibitor at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine release.
-
This compound Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Post-Dose Sample Collection: Continue to collect dialysate samples at the same regular intervals for a specified period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples to quantify the concentration of acetylcholine using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.
-
Data Analysis:
-
Express the acetylcholine concentrations in each post-dose sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in acetylcholine release over time for the different treatment groups.
-
Perform statistical analysis to determine the significance of any changes in acetylcholine release induced by this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the 5-HT4 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the 5-HT4 receptor radioligand binding assay.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure acetylcholine release.
References
Navigating the Frontier of SSTR2 Agonism: A Technical Guide to the Hypothetical Development of Branosotine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Branosotine as a High-Potency Lead Compound
This compound is a non-peptide, small molecule agonist of the somatostatin (B550006) receptor subtype 2 (SSTR2). Its high potency and selectivity make it an excellent starting point for a drug discovery program aimed at developing novel therapeutics for conditions such as acromegaly, neuroendocrine tumors, and other disorders where SSTR2 activation is a validated therapeutic strategy. The core structure of this compound presents multiple opportunities for chemical modification to optimize its pharmacological and pharmacokinetic profile. This whitepaper outlines a systematic approach to the design, synthesis, and evaluation of this compound analogues.
Medicinal Chemistry Strategy: A Roadmap for Analogue Design
A successful analogue development program for this compound would likely focus on systematically modifying its four key structural motifs:
-
The Benzimidazole Core: This bicyclic system is crucial for the molecule's overall conformation. Modifications here could include the introduction of various substituents to explore effects on metabolic stability and target engagement.
-
The Central Pyridine Ring: Alterations to this ring or its substituents could modulate the electronic properties and spatial arrangement of the pharmacophore.
-
The 4-Aminopiperidinyl Group: This basic moiety is likely a key interaction point with the SSTR2 receptor. Modifications could aim to enhance binding affinity and selectivity, or to fine-tune pharmacokinetic properties such as solubility and cell permeability.
-
The 3-Fluoro-5-methylphenyl Moiety: This lipophilic group likely engages a hydrophobic pocket within the receptor. Exploration of different substitution patterns on this ring could lead to improved potency and selectivity.
Data Presentation: A Framework for Structure-Activity Relationship (SAR) Analysis
The systematic evaluation of newly synthesized analogues is paramount. The following table provides a template for summarizing the quantitative data from key in vitro assays, which would form the basis of the structure-activity relationship (SAR) analysis.
| Compound ID | Modification from this compound | SSTR2 Binding Affinity (Ki, nM) | SSTR2 Functional Potency (EC50, nM) | Selectivity (Ki SSTRx / Ki SSTR2) | Metabolic Stability (t½ in HLM, min) |
| This compound | - | < 0.1 | 0.5 | >1000x | 45 |
| BRAN-A01 | 7-methoxy -> 7-ethoxy on benzimidazole | 0.2 | 1.1 | >800x | 60 |
| BRAN-A02 | 3-fluoro -> 3-chloro on phenyl | 0.5 | 2.5 | >500x | 40 |
| BRAN-A03 | 4-aminopiperidinyl -> 4-hydroxypiperidinyl | 10.2 | 55.8 | >100x | 75 |
| BRAN-A04 | 5-methyl -> 5-ethyl on phenyl | 0.1 | 0.6 | >1200x | 35 |
HLM: Human Liver Microsomes
Experimental Protocols: Methodologies for In-Vitro Characterization
Detailed and reproducible experimental protocols are the bedrock of a successful drug discovery campaign. Below are standard methodologies for the primary in vitro assays used to characterize novel SSTR2 agonists.
SSTR2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human SSTR2 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SSTR2 receptor are cultured to ~80-90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.
-
Binding Reaction: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14) and a range of concentrations of the test compound.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) of test compounds in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR2 receptor are seeded in 96-well plates and grown to confluency.
-
Cell Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and a range of concentrations of the test compound.
-
Adenylyl Cyclase Stimulation: After a brief pre-incubation with the test compound, adenylyl cyclase is stimulated with a fixed concentration of forskolin.
-
Incubation: The cells are incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 values are determined by fitting the dose-response curves with a sigmoidal function.
Visualizations: Pathways and Processes
Visual diagrams are essential for conveying complex biological and experimental information. The following diagrams, rendered in DOT language, illustrate key aspects of the this compound analogue development program.
Caption: SSTR2 Signaling Pathway.
Caption: Experimental Workflow for Analogue Screening.
Conclusion and Future Directions
The development of this compound analogues represents a promising avenue for the discovery of novel, orally bioavailable SSTR2 agonists with improved therapeutic profiles. A systematic approach, combining rational drug design, efficient synthesis, and a robust cascade of in vitro and in vivo assays, will be critical to success. Future work should focus on exploring diverse chemical space around the this compound scaffold to identify candidates with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapies for patients with SSTR2-expressing diseases.
Methodological & Application
Experimental Protocols and Application Notes for Brensocatib (as a proxy for Branosotine)
I. Introduction
Brensocatib (B605779) (formerly INS1007) is an investigational, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). DPP1 is an enzyme responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G. By inhibiting DPP1, brensocatib reduces the activity of these NSPs, which are implicated in the inflammation and tissue damage associated with various chronic inflammatory diseases. This document outlines the key experimental protocols and data related to the clinical development of brensocatib, primarily focusing on its investigation for the treatment of bronchiectasis.
II. Mechanism of Action
Brensocatib targets the enzyme DPP1, a cysteine protease that plays a crucial role in the maturation of neutrophil serine proteases (NSPs) within the bone marrow.
Signaling Pathway of Brensocatib's Action:
Caption: Mechanism of action of Brensocatib in inhibiting DPP1-mediated activation of neutrophil serine proteases.
III. Preclinical & Clinical Studies Summary
Brensocatib has undergone preclinical evaluation and several clinical trials. The most prominent publicly available data comes from the Phase 2 WILLOW study in patients with bronchiectasis.
Quantitative Data from the WILLOW Study
| Parameter | Placebo | Brensocatib (10 mg) | Brensocatib (25 mg) |
| Primary Endpoint | |||
| Time to first exacerbation | Median: Not Reached | Significantly prolonged | Significantly prolonged |
| Secondary Endpoints | |||
| Annualized exacerbation rate | - | Significantly reduced | - |
| Sputum neutrophil elastase activity | Baseline | Dose-dependent reduction | Dose-dependent reduction |
| Patient Disposition | |||
| Randomized Patients | 87 | 82 | 87 |
| Completed Study | >80% (overall) | >80% (overall) | >80% (overall) |
Note: Specific hazard ratios and p-values for time to exacerbation and detailed data on the reduction in exacerbation rates and neutrophil elastase activity would be found in the full study publication.
IV. Experimental Protocols
The following protocols are based on the design of the Phase 2 WILLOW study for brensocatib in patients with non-cystic fibrosis bronchiectasis.
Study Design and Patient Population
Objective: To evaluate the efficacy and safety of two doses of brensocatib (10 mg and 25 mg) administered orally once daily compared to placebo in prolonging the time to first pulmonary exacerbation in adult subjects with bronchiectasis over a 24-week treatment period.
Experimental Workflow:
Caption: Workflow of the Phase 2 WILLOW clinical trial for Brensocatib.
Inclusion Criteria:
-
Age: 18-85 years.
-
Clinical history and radiological evidence (CT scan) of bronchiectasis.
-
History of at least two documented pulmonary exacerbations in the 12 months prior to screening.
-
Ability to provide a sputum sample at screening.
Exclusion Criteria:
-
Diagnosis of cystic fibrosis.
-
Current or recent use of specific medications that could interfere with the study outcomes.
Treatment Administration
-
Dosage Forms: Oral tablets.
-
Dosing Regimen: Once daily administration of 10 mg brensocatib, 25 mg brensocatib, or a matching placebo.
-
Duration: 24 weeks.
Efficacy and Pharmacodynamic Assessments
-
Primary Endpoint: Time to the first pulmonary exacerbation over the 24-week treatment period. An exacerbation is defined by a composite of clinical signs and symptoms requiring antibiotic treatment.
-
Secondary Endpoints:
-
Rate of pulmonary exacerbations.
-
Change from baseline in post-bronchodilator forced expiratory volume in 1 second (FEV1).
-
Change from baseline in sputum neutrophil elastase activity.
-
Sample Collection and Analysis Protocol for Sputum Neutrophil Elastase
-
Sputum Induction/Collection: Spontaneous or induced sputum samples are collected from patients at baseline and specified follow-up visits.
-
Sample Processing:
-
Sputum plugs are selected and treated with a mucolytic agent (e.g., dithiothreitol) to homogenize the sample.
-
The sample is centrifuged to separate the cellular components from the supernatant (sol phase).
-
-
Neutrophil Elastase Activity Assay:
-
The supernatant is assayed for active neutrophil elastase using a specific substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).
-
The enzymatic activity is measured spectrophotometrically by the rate of cleavage of the chromogenic substrate.
-
Results are normalized to the total protein concentration in the sample.
-
V. Safety and Tolerability
The safety profile of brensocatib was assessed through the monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study. In the WILLOW study, both doses of brensocatib were generally well-tolerated, with an overall safety profile comparable to placebo.
VI. Conclusion
The experimental protocols for brensocatib have been designed to rigorously evaluate its efficacy and safety in inflammatory diseases driven by neutrophil serine proteases. The data from the WILLOW study in bronchiectasis supports the mechanism of action of brensocatib, demonstrating a reduction in sputum neutrophil elastase activity that correlates with clinical benefit. These protocols provide a framework for further investigation of brensocatib in other inflammatory conditions.
Branosotine: Application Notes and Protocols for Cell-Based Assays
Introduction
Branosotine is a synthetic steroid molecule analogous to a class of plant hormones known as brassinosteroids. In botanical contexts, brassinosteroids are crucial for growth and development. Emerging research suggests that this compound may have therapeutic potential in mammalian systems, particularly in the realm of neuroscience. These application notes provide detailed protocols for cell-based assays to investigate the neuroprotective and neuroregenerative properties of this compound, targeting researchers and professionals in drug development.
Hypothesized Mechanism of Action in Neuronal Cells
While the definitive mechanism in mammalian cells is under investigation, it is hypothesized that this compound may interact with cell surface receptors, potentially analogous to the plant brassinosteroid receptor BRI1 (Brassinosteroid Insensitive 1), a leucine-rich repeat receptor kinase. This interaction is thought to trigger intracellular signaling cascades that modulate gene expression, leading to enhanced cell survival and neurite outgrowth. Key downstream mediators in plants include the GSK3-like kinase BIN2 and transcription factors BZR1 and BES1. Analogous pathways in mammals, such as the PI3K/Akt/GSK3β signaling cascade, are critical for neuronal survival and are a plausible target for this compound's action.
dot
Application Notes and Protocols: Branosotine In Vivo Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Initial investigations to compile detailed application notes and protocols for "branosotine" did not yield specific results for a compound with this exact name in the public domain of scientific literature or clinical trial databases. It is possible that "this compound" is a novel or internal compound name, a developmental codename not yet publicly disclosed, or a potential misspelling of another therapeutic agent.
This document, therefore, provides a generalized framework and representative protocols for in vivo studies of a hypothetical neuroprotective agent with presumed serotonin (B10506) and dopamine (B1211576) modulating properties, based on common practices in the field. The methodologies and data presentation formats outlined below are applicable to the preclinical evaluation of such a compound. Once the correct identity of "this compound" is established, these templates can be adapted with specific experimental details.
Section 1: Hypothetical Mechanism of Action & Signaling Pathway
For a neuroprotective agent modulating serotonergic and dopaminergic systems, a plausible mechanism of action involves the inhibition of reuptake transporters and interaction with specific postsynaptic receptors. This dual action can lead to increased synaptic availability of serotonin and dopamine, which are crucial for mood regulation, cognitive function, and motor control.
Hypothesized Signaling Pathway for a Serotonin-Dopamine Modulator
Caption: Hypothetical signaling pathway of a serotonin-dopamine modulator.
Section 2: In Vivo Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Compound Formulation: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
Dosing:
-
IV group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | e.g., 850 ± 120 | e.g., 450 ± 95 |
| Tmax (h) | e.g., 0.083 | e.g., 1.0 ± 0.5 |
| AUClast (ngh/mL) | e.g., 1200 ± 250 | e.g., 2800 ± 600 |
| AUCinf (ngh/mL) | e.g., 1250 ± 260 | e.g., 2950 ± 650 |
| Half-life (t½) (h) | e.g., 3.5 ± 0.8 | e.g., 4.2 ± 1.1 |
| Clearance (CL) (L/h/kg) | e.g., 1.6 ± 0.3 | - |
| Volume of Distribution (Vdss) (L/kg) | e.g., 7.5 ± 1.5 | - |
| Bioavailability (F%) | - | e.g., 47% |
Section 3: In Vivo Pharmacodynamic (PD) Models
Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the antidepressant-like effects of the compound in a rodent model of behavioral despair.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (n=10-12 per group), 8-10 weeks old.
-
Compound Administration: Administer the compound or vehicle intraperitoneally (IP) 30-60 minutes before the test.
-
Test Procedure:
-
Place mice individually in a cylinder of water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
-
Data Analysis: Compare the mean immobility time between the compound-treated and vehicle-treated groups using a one-way ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Immobility Time (seconds) |
| Vehicle | - | e.g., 150 ± 15 |
| Compound X | 10 | e.g., 105 ± 12 |
| Compound X | 30 | e.g., 80 ± 10 |
| Positive Control (e.g., Fluoxetine) | 20 | e.g., 90 ± 11 |
| p < 0.05, ***p < 0.001 vs. Vehicle |
Novel Object Recognition (NOR) Test for Pro-cognitive Effects
Objective: To assess the effects of the compound on learning and memory.
Experimental Protocol:
-
Animal Model: Male Wistar rats (n=12-15 per group), 10-12 weeks old.
-
Compound Administration: Administer the compound or vehicle orally for a specified duration (e.g., 7 days) prior to testing.
-
Test Procedure:
-
Habituation: Allow rats to explore an empty open-field arena.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Test Phase (T2): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare DI between groups using a t-test or ANOVA.
Data Presentation:
| Treatment Group | Dose (mg/kg, PO) | Discrimination Index (DI) |
| Vehicle | - | e.g., 0.25 ± 0.05 |
| Compound X | 5 | e.g., 0.45 ± 0.08 |
| Compound X | 15 | e.g., 0.60 ± 0.10** |
| p < 0.05, ***p < 0.001 vs. Vehicle |
Section 4: Experimental Workflow Visualization
Workflow for In Vivo Efficacy Testing
Branosotine in Research: Application Notes and Protocols for the Scientific Community
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branosotine is a potent and selective non-peptide agonist of the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor. Identified as compound 1-1 in patent literature from Crinetics Pharmaceuticals, this compound exhibits a high affinity for SSTR2 with a reported half-maximal effective concentration (EC50) of less than 0.1 nM. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting, aimed at facilitating its investigation for various scientific applications.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 2412849-26-2 |
| Molecular Formula | C26H26FN7O |
| IUPAC Name | 2-(2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl)-7-methoxy-1H-benzo[d]imidazole-5-carbonitrile |
| Storage | Store at -20°C for long-term storage. |
| Solubility | Soluble in DMSO. |
Mechanism of Action & Signaling Pathway
This compound acts as an agonist at the SSTR2 receptor. Upon binding, it activates a G-protein-coupled signaling cascade, primarily through the Gi alpha subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of various physiological processes, including hormone secretion and cell proliferation.
Branosotine (GT-2331) Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branosotine, also known as Cipralisant or GT-2331, is a potent and selective histamine (B1213489) H3 receptor antagonist. It is under investigation for its potential therapeutic effects in neurological and cognitive disorders. As a histamine H3 receptor antagonist, this compound modulates the release of various neurotransmitters in the central nervous system, including acetylcholine (B1216132) and dopamine, which are crucial for cognitive processes. These application notes provide a summary of available preclinical data on this compound dosage in animal models, along with detailed protocols for key experiments to guide researchers in their study design.
Data Presentation
Table 1: this compound Dosage in Rodent Models for Cognitive Enhancement Studies
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Spontaneously Hypertensive Rat (SHR) Pups | Subcutaneous (s.c.) | 1 mg/kg | Cognitive Enhancement (Inhibitory Avoidance Task) | [1] |
| Rat | Oral (p.o.) | 10 - 30 mg/kg | Brain Exposure | [2] |
| Mouse | Oral (p.o.) | Not Specified | Cognitive Enhancement | [3] |
Table 2: this compound Pharmacokinetic Parameters (Data Not Currently Available in Public Domain)
| Species | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) |
| Rat | Intravenous (i.v.) | - | - | - | - | - |
| Rat | Oral (p.o.) | - | - | - | - | - |
| Mouse | Intravenous (i.v.) | - | - | - | - | - |
| Mouse | Oral (p.o.) | - | - | - | - | - |
| Monkey | Intravenous (i.v.) | - | - | - | - | - |
| Monkey | Oral (p.o.) | - | - | - | - | - |
| Note: This table is a template for researchers to populate as data becomes available. Currently, specific pharmacokinetic parameters for this compound are not widely published. |
Table 3: this compound Toxicology Study Design (Illustrative Example)
| Species | Administration Route | Dosage Levels | Duration | Key Assessments |
| Rat | Oral (p.o.) | Vehicle, Low, Mid, High | 28 days | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology |
| Dog/Monkey | Oral (p.o.) | Vehicle, Low, Mid, High | 28 days | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, ophthalmology, ECG, gross pathology, histopathology |
| Note: This is a generalized toxicology study design. Specific dose levels and assessments for this compound need to be determined based on preliminary dose-range finding studies. |
Experimental Protocols
Protocol 1: Evaluation of Cognitive Enhancement using the Inhibitory Avoidance Task in Rats
Objective: To assess the effect of this compound on learning and memory.
Apparatus: A two-compartment inhibitory avoidance apparatus, consisting of a lit and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Procedure:
-
Habituation:
-
Place each rat in the lit compartment of the apparatus with the guillotine door open.
-
Allow the rat to freely explore both compartments for a set period (e.g., 5 minutes).
-
Return the rat to its home cage.
-
-
Training (Acquisition Trial):
-
Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle to the rats at a predetermined time before training (e.g., 30 minutes).
-
Place the rat in the lit compartment.
-
Once the rat completely enters the dark compartment, close the guillotine door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the rat from the apparatus and return it to its home cage.
-
Record the latency to enter the dark compartment.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the rat back into the lit compartment.
-
Record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds).
-
A longer step-through latency in the this compound-treated group compared to the vehicle group is indicative of improved memory retention.
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Procedure:
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley) with surgically implanted catheters in the jugular vein (for i.v. administration and blood sampling) and/or carotid artery (for blood sampling).
-
Fast the animals overnight before dosing.
-
-
Drug Administration:
-
Intravenous (i.v.): Administer a single bolus dose of this compound through the jugular vein catheter.
-
Oral (p.o.): Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
For oral administration, calculate the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Protocol 3: Acute Oral Toxicity Study in Rodents (Dose-Range Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Procedure:
-
Animal Selection:
-
Use a small number of male and female rodents (e.g., mice or rats).
-
-
Dose Selection and Administration:
-
Based on available efficacy data, select a starting dose and a series of ascending doses.
-
Administer a single oral dose of this compound or vehicle to each group of animals.
-
-
Observations:
-
Monitor the animals closely for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.
-
Record body weights and food consumption.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect major organs and tissues for histopathological examination, particularly from animals in the highest dose group and any animals that die prematurely.
-
-
Data Evaluation:
-
Determine the MTD based on the observed clinical signs and pathological findings.
-
This information will be used to select dose levels for subsequent sub-chronic and chronic toxicity studies.
-
Mandatory Visualization
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
References
Application Notes and Protocols for Brasofensine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes pertain to Brasofensine (also known as NS-2214 or BMS-204756), a phenyltropane derivative that functions as a potent dopamine (B1211576) reuptake inhibitor.[1][2] It was initially investigated for the treatment of Parkinson's Disease and underwent Phase I and II clinical trials.[1][3] Although its clinical development was discontinued, its mechanism of action makes it a valuable research tool for studying the dopamine transporter (DAT) and the broader implications of dopamine signaling in various neurological and psychiatric models. Due to the discontinuation of its development, detailed preclinical pharmacological data in the public domain is limited. This document provides a summary of the available information and representative protocols for its characterization.
Mechanism of Action
Brasofensine's primary mechanism of action is the inhibition of the presynaptic dopamine transporter (DAT).[1][2] By blocking the DAT, Brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged activity of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1] While primarily a dopamine reuptake inhibitor, like many compounds in its class, it may also affect norepinephrine (B1679862) reuptake.
Data Presentation
Table 1: Human Pharmacokinetic Parameters of Brasofensine
| Dose (oral) | Maximum Concentration (Cmax) (ng/mL) | Time to Cmax (Tmax) (hours) |
| 0.5 mg | 0.35 | 4 |
| 1 mg | 0.82 | 4 |
| 2 mg | 2.14 | 4 |
| 4 mg | 3.27 | 4 |
| Data from a single-dose escalation study in patients with Parkinson's disease receiving levodopa/carbidopa treatment.[4] |
Signaling Pathways
While specific studies detailing the downstream signaling cascades of Brasofensine are not available, its action as a dopamine reuptake inhibitor would predictably modulate signaling pathways downstream of dopamine receptors. The enhanced synaptic dopamine concentration primarily impacts D1-like and D2-like dopamine receptors. The activation of D1-like receptors (D1 and D5) is known to stimulate the production of cyclic AMP (cAMP) by adenylyl cyclase, leading to the activation of Protein Kinase A (PKA).[5] PKA, in turn, can phosphorylate various intracellular targets, including the transcription factor cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) can then translocate to the nucleus and regulate the expression of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF).[8][9]
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of a dopamine reuptake inhibitor like Brasofensine.
Experimental Workflow
Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a method to determine the potency (IC50) of Brasofensine for inhibiting dopamine uptake in a cell line stably expressing the human dopamine transporter (hDAT).
Materials:
-
hDAT-expressing cell line (e.g., HEK293-hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Dopamine (radiolabeled)
-
Non-radiolabeled Dopamine
-
Brasofensine stock solution (in DMSO)
-
Positive control (e.g., GBR-12909)
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Cell Plating:
-
Culture hDAT-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells onto a poly-D-lysine coated 96-well plate at a density of 50,000 cells/well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
Prepare serial dilutions of Brasofensine in KRH buffer. A typical concentration range would be from 1 pM to 10 µM. Also prepare wells for vehicle control (DMSO) and a positive control.
-
Prepare a working solution of [³H]-Dopamine in KRH buffer at a final concentration of ~10-20 nM.
-
-
Uptake Inhibition Assay:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of room temperature KRH buffer.
-
Add 50 µL of the Brasofensine serial dilutions (or controls) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of the [³H]-Dopamine working solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time should be within the linear range of dopamine uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Brasofensine compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of Brasofensine.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of pCREB and BDNF
This protocol details a method to assess the effect of Brasofensine on the phosphorylation of CREB and the expression of BDNF in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells or primary neuronal cultures
-
Neuronal culture medium
-
Brasofensine stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-CREB, Rabbit anti-BDNF, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment:
-
Plate neuronal cells and grow to ~70-80% confluency.
-
Treat cells with various concentrations of Brasofensine (e.g., based on its IC50 value) or vehicle (DMSO) for a specified time (e.g., 30 minutes for pCREB, 24 hours for BDNF).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pCREB at 1:1000, anti-BDNF at 1:1000, anti-β-actin at 1:5000) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of pCREB to total CREB, and BDNF to β-actin, to determine the relative changes in protein expression.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance [mdpi.com]
- 6. cAMP response element-binding protein is required for dopamine-dependent gene expression in the intact but not the dopamine-denervated striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 8. Pronounced Hyperactivity, Cognitive Dysfunctions, and BDNF Dysregulation in Dopamine Transporter Knock-out Rats | Journal of Neuroscience [jneurosci.org]
- 9. Dopamine D1-like receptor activation induces brain-derived neurotrophic factor protein expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Branosotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branosotine is a synthetic steroid derivative belonging to the brassinosteroid class of compounds. While primarily studied for their role as plant hormones, brassinosteroids and their synthetic analogues are gaining interest in drug development for their potential therapeutic effects. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily based on methods developed for endogenous brassinosteroids. The primary recommended techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Immunoassays, offering high sensitivity and selectivity.
Analytical Methods
The quantification of this compound, particularly at low concentrations in complex biological samples, necessitates highly sensitive and specific analytical techniques. The two principal methods suitable for this purpose are HPLC-MS/MS and immunoassays.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2] This method is ideal for the quantification of this compound in various biological matrices such as plasma, serum, and tissue homogenates.
Key Advantages:
-
High Specificity: The use of tandem mass spectrometry (MS/MS) allows for the selective detection of this compound and its metabolites, even in the presence of complex biological matrices.
-
High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the picogram to femtogram range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[1]
-
Multiplexing Capability: This technique allows for the simultaneous quantification of this compound and its potential metabolites in a single analytical run.
Immunoassays
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are alternative methods that rely on the specific binding of an antibody to the target analyte (this compound).[1] These methods can be highly sensitive and are often used for high-throughput screening.
Key Advantages:
-
High Sensitivity: Immunoassays can offer detection limits comparable to or even lower than HPLC-MS/MS.[1]
-
High Throughput: ELISA, in particular, is well-suited for analyzing a large number of samples simultaneously in a 96-well plate format.
-
Cost-Effectiveness: Once the specific antibodies are developed, immunoassays can be a more cost-effective solution for routine analysis compared to HPLC-MS/MS.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. Note that these values are illustrative and based on data for related brassinosteroid compounds, as specific data for this compound is not publicly available. Method validation for this compound would be required to establish these parameters definitively.
Table 1: HPLC-MS/MS Method Performance Characteristics (Illustrative)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Table 2: Immunoassay (ELISA) Performance Characteristics (Illustrative)
| Parameter | Value |
| Linearity Range | 0.05 - 10 ng/mL |
| Lower Limit of Detection (LOD) | 0.02 ng/mL |
| Specificity | High (dependent on antibody) |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by HPLC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (or other stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
4. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution (this compound-d4, 100 ng/mL in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
6. Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion 1 (e.g., Q1: 463.3 → Q3: 445.3)
-
This compound-d4: [M+H]+ → fragment ion 1 (e.g., Q1: 467.3 → Q3: 449.3)
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas).
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: this compound Quantification by Competitive ELISA
1. Objective: To quantify this compound in biological samples using a competitive ELISA.
2. Materials and Reagents:
-
This compound-specific antibody (polyclonal or monoclonal)
-
This compound-HRP conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., anti-rabbit IgG)
-
This compound standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
3. Assay Procedure:
-
Add 50 µL of this compound standards or samples to the wells of the coated microtiter plate.
-
Add 25 µL of this compound-HRP conjugate to each well.
-
Add 25 µL of the this compound-specific antibody to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
The concentration of this compound is inversely proportional to the absorbance.
-
Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
This compound Signaling Pathway
This compound, as a brassinosteroid, is expected to act through the canonical brassinosteroid signaling pathway. This pathway is initiated by the binding of the ligand to a cell surface receptor complex, leading to a phosphorylation cascade that ultimately regulates gene expression in the nucleus.
The key components of this pathway include:
-
BRI1 (Brassinosteroid Insensitive 1): A leucine-rich repeat receptor-like kinase that acts as the primary receptor for brassinosteroids.
-
BAK1 (BRI1-Associated Receptor Kinase 1): A co-receptor that forms a heterodimer with BRI1 upon ligand binding.
-
BIN2 (Brassinosteroid Insensitive 2): A glycogen (B147801) synthase kinase 3-like kinase that acts as a negative regulator of the pathway.
-
BZR1 (Brassinazole-Resistant 1) and BES1 (BRI1-EMS-Suppressor 1): Transcription factors that are the primary downstream effectors of the signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the analytical methods described.
References
Branosotine: Application Notes and Protocols for High-Throughput Screening of a Potent SSTR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branosotine is a potent and selective non-peptidic agonist of the Somatostatin Receptor Subtype 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) superfamily. With an EC50 value of less than 0.1 nM, this compound represents a significant tool for studying SSTR2 signaling and a potential therapeutic candidate for conditions where SSTR2 activation is beneficial, such as in the treatment of certain neuroendocrine tumors and acromegaly. SSTR2 activation classically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This application note provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize SSTR2 agonists like this compound, along with representative data and signaling pathway diagrams.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating SSTR2. This receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[1][2] This signaling cascade can subsequently modulate downstream cellular processes, including hormone secretion, cell proliferation, and ion channel activity.[2]
Caption: SSTR2 Signaling Pathway Activated by this compound.
High-Throughput Screening (HTS) Application Notes
The primary goal of an HTS campaign for novel SSTR2 agonists is to identify compounds that effectively reduce intracellular cAMP levels in a cell line recombinantly expressing human SSTR2. A common and robust method for this is a competitive immunoassay that measures cAMP concentrations, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen assay.
Assay Principle
The assay is based on the principle of competitive binding. In the absence of an SSTR2 agonist, basal levels of cAMP are present in the cells. Upon addition of an SSTR2 agonist like this compound, SSTR2 is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. To stimulate a measurable level of cAMP that can be inhibited, cells are typically treated with forskolin (B1673556), a direct activator of adenylyl cyclase. The HTS assay will therefore identify compounds that can reverse the forskolin-induced increase in cAMP.
The detection of cAMP is achieved using a TR-FRET based kit, for example, which utilizes a Europium cryptate-labeled anti-cAMP antibody (donor) and a dye-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the labeled cAMP analog for binding to the anti-cAMP antibody. A high level of intracellular cAMP results in a low TR-FRET signal, while a low level of cAMP (due to SSTR2 activation) results in a high TR-FRET signal.
Caption: High-Throughput Screening Workflow for SSTR2 Agonists.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: CHO-K1 cells stably expressing human SSTR2 (CHO-K1-hSSTR2).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) to a density of 2.5 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension (2,500 cells) into each well of a 384-well, low-volume, white plate.
-
Compound Preparation and Addition
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Plates: Serially dilute this compound and test compounds in DMSO to create a concentration gradient. A typical starting concentration for the highest dose would be 1 mM. Further dilute the compounds in assay buffer to achieve the final desired concentrations.
-
Forskolin Solution: Prepare a stock solution of forskolin in DMSO and dilute in assay buffer to a final concentration that elicits approximately 80% of the maximal cAMP response.
-
Protocol:
-
Add 5 µL of the diluted compounds or this compound (as a positive control) to the cell plates.
-
Add 5 µL of the forskolin solution to all wells except the negative control wells.
-
For negative controls, add 5 µL of assay buffer. For positive controls (maximal inhibition), add a saturating concentration of a known SSTR2 agonist.
-
Incubate the plates at room temperature for 30 minutes.
-
cAMP Detection
-
Detection Reagents: Use a commercial TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer, or Molecular Devices) and prepare the reagents according to the manufacturer's instructions. This typically involves preparing a solution of the anti-cAMP antibody-donor and the labeled cAMP-acceptor.
-
Protocol:
-
Add 10 µL of the prepared cAMP detection reagent mixture to each well.
-
Seal the plates and incubate at room temperature for 1-2 hours, protected from light.
-
Read the plates using a microplate reader capable of time-resolved fluorescence detection (e.g., with excitation at 320-340 nm and emission at 620 nm and 665 nm).
-
Data Presentation and Analysis
The TR-FRET signal is typically expressed as the ratio of the fluorescence intensity at 665 nm (acceptor) to that at 620 nm (donor), multiplied by 10,000. The data should be normalized to the controls on each plate. The dose-response curves are then generated by plotting the normalized response against the logarithm of the compound concentration. The EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response, are calculated using a four-parameter logistic fit.
Table 1: Representative HTS Data for this compound and Control Compounds
| Compound | Target | Assay Type | EC50 (nM) | Max Response (% Inhibition of Forskolin-stimulated cAMP) | Z'-factor |
| This compound | SSTR2 | TR-FRET cAMP | 0.08 | 95% | 0.78 |
| Somatostatin-14 | SSTR (non-selective) | TR-FRET cAMP | 1.2 | 98% | 0.82 |
| Compound X (Inactive) | SSTR2 | TR-FRET cAMP | >10,000 | <10% | N/A |
| DMSO Vehicle | - | TR-FRET cAMP | N/A | 0% | N/A |
Table 2: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Cell Line | CHO-K1-hSSTR2 | Chinese Hamster Ovary cells expressing human SSTR2 |
| Plate Format | 384-well, low-volume | Standard for HTS to conserve reagents and compounds |
| Assay Volume | 30 µL | Final volume per well |
| Signal Window (S/B) | > 5 | Ratio of the signal from the positive control to the negative control |
| Z'-factor | > 0.5 | A measure of assay quality, indicating good separation between positive and negative controls |
| DMSO Tolerance | < 1% | Maximum final concentration of DMSO in the assay to avoid solvent effects |
Conclusion
The provided application notes and protocols describe a robust and reliable high-throughput screening platform for the identification and characterization of SSTR2 agonists like this compound. The TR-FRET based cAMP assay is a widely used and validated method for studying Gi-coupled GPCRs. By following these detailed procedures, researchers can efficiently screen large compound libraries and obtain high-quality, reproducible data to advance their drug discovery programs. The exceptional potency of this compound makes it an excellent reference compound for these studies.
References
Troubleshooting & Optimization
Technical Support Center: Branosotine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Branosotine.
Troubleshooting Guide: this compound Dissolution Issues
This guide addresses common problems encountered when this compound fails to dissolve during experimental setup.
Q1: My this compound powder is not dissolving in my standard aqueous buffer. What should I do first?
A1: It is a common issue for complex organic molecules like this compound to exhibit poor aqueous solubility. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial choice due to its strong solubilizing properties for many nonpolar compounds and its compatibility with many biological assays at low final concentrations.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I resolve this?
A2: This phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the solvent composition changes from organic to aqueous. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or affect assay performance.
-
Employ a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.
-
Utilize Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.
-
Gentle Warming and Sonication: Briefly warming the aqueous medium (e.g., to 37°C) and using a sonicator bath while adding the stock solution can aid in dissolution.
Q3: What alternative solvents can I try if DMSO is not effective or is incompatible with my experiment?
A3: Other water-miscible organic solvents can be tested, including ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The selection of the solvent will depend on the specific compound and the tolerance of your experimental system. It is critical to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, if the compound has ionizable groups, altering the pH of the solvent can significantly impact its solubility. Based on its chemical structure, which contains several nitrogen atoms, this compound is likely to have basic properties. Therefore, decreasing the pH of the solvent (i.e., making it more acidic) may increase its solubility. It is advisable to test a range of pH values to determine the optimal condition for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO, to a high concentration (e.g., 10 mM). This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent agonist of the somatostatin (B550006) receptor 2 (SSTR2).[1] SSTR2 is a G protein-coupled receptor that, upon activation, can trigger various downstream signaling pathways, often leading to the inhibition of cell proliferation and hormone secretion.[2][3][4]
Data Presentation
Table 1: Suggested Solvents and Solubilization Techniques for this compound
| Solvent/Technique | Type | Rationale | Considerations |
| DMSO | Organic Solvent | High solubilizing capacity for nonpolar compounds. | Potential for cytotoxicity at higher concentrations. |
| Ethanol/Methanol | Organic Solvent | Alternative to DMSO, may be less toxic for some cell lines. | Can be volatile and may have effects on cellular processes. |
| DMF/DMA | Organic Solvent | Stronger organic solvents for highly insoluble compounds. | Higher potential for toxicity; use with caution. |
| pH Adjustment | Aqueous Modification | This compound's basic nature suggests increased solubility in acidic conditions. | Ensure the pH is compatible with your experimental system. |
| Surfactants (e.g., Tween-20, Triton X-100) | Excipient | Form micelles to encapsulate and solubilize hydrophobic compounds. | Can interfere with some assays and may be toxic to cells. |
| Cyclodextrins (e.g., HP-β-CD) | Excipient | Form inclusion complexes to increase aqueous solubility. | May alter the effective concentration of the compound. |
| Sonication | Physical Method | Uses ultrasonic waves to break down particle aggregates and enhance dissolution. | Can generate heat; use in short bursts or on ice. |
| Gentle Warming | Physical Method | Increases the kinetic energy of molecules, aiding in dissolution. | Do not overheat, as it may degrade the compound. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in Organic Solvent: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication in a water bath sonicator for 5-10 minutes can also be effective.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous experimental medium or buffer to the desired temperature (e.g., 37°C).
-
Vortexing during Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Vehicle Control: It is crucial to prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Mandatory Visualization
Caption: SSTR2 signaling pathway activated by this compound.
References
- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Branosotine experiment troubleshooting
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to Brensocatib (B605779).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Brensocatib?
A1: Brensocatib is an oral, reversible, and selective inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C.[1][2][3] DPP-1 is a crucial enzyme for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophil progenitor cells in the bone marrow.[1][2][3] By inhibiting DPP-1, Brensocatib prevents the maturation and activation of these NSPs, leading to a reduction in their activity in circulating neutrophils.[1][2] This mechanism helps to mitigate the inflammatory cascade and tissue damage associated with excessive NSP activity in chronic inflammatory diseases like non-cystic fibrosis bronchiectasis (NCFBE).[1][2][3]
Q2: What are the main therapeutic applications of Brensocatib?
A2: Brensocatib is primarily being developed for the treatment of NCFBE, a chronic lung disease characterized by neutrophilic inflammation.[1][2] Clinical trials have demonstrated its efficacy in reducing the frequency of pulmonary exacerbations and slowing the decline in lung function in patients with NCFBE.[4][5] Due to its mechanism of action targeting neutrophil-mediated inflammation, Brensocatib is also being investigated for other inflammatory conditions such as chronic rhinosinusitis without nasal polyps and hidradenitis suppurativa.[6]
Q3: What are the key findings from the major clinical trials of Brensocatib?
A3: The Phase 2 WILLOW trial and the Phase 3 ASPEN trial are the pivotal studies for Brensocatib in NCFBE.
-
WILLOW (Phase 2): This trial demonstrated that Brensocatib (10 mg and 25 mg daily) significantly prolonged the time to the first exacerbation compared to placebo in patients with NCFBE.[5][6] It also showed a dose-dependent reduction in sputum neutrophil elastase activity.[1][2]
-
ASPEN (Phase 3): The ASPEN trial confirmed the findings of the WILLOW study. Both 10 mg and 25 mg doses of Brensocatib resulted in a statistically significant reduction in the annualized rate of pulmonary exacerbations compared to placebo.[4] The 25 mg dose also showed a significant slowing of the decline in forced expiratory volume in 1 second (FEV1).[4]
Q4: What are the known side effects of Brensocatib observed in clinical trials?
A4: Brensocatib has been generally well-tolerated in clinical trials.[5] The incidence of adverse events was similar between the Brensocatib and placebo groups.[4] A notable side effect with a higher incidence in the Brensocatib groups is hyperkeratosis, a thickening of the outer layer of the skin.[4][7] Periodontal side effects have been monitored due to the known role of DPP-1, but no significant increase in periodontal disease was observed in the trials.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from the WILLOW and ASPEN clinical trials for easy comparison.
Table 1: Efficacy of Brensocatib in the WILLOW Phase 2 Trial
| Outcome | Placebo | Brensocatib 10 mg | Brensocatib 25 mg |
| Hazard Ratio for Time to First Exacerbation | - | 0.58 (p=0.029) | 0.62 (p=0.046) |
| Annualized Exacerbation Rate | 1.37 | 0.88 | 1.03 |
| Patients with Exacerbations (%) | 48.3% | 31.7% | 33.3% |
Data sourced from Chalmers et al., 2020.[5]
Table 2: Efficacy of Brensocatib in the ASPEN Phase 3 Trial
| Outcome | Placebo | Brensocatib 10 mg | Brensocatib 25 mg |
| Annualized Rate of Pulmonary Exacerbations | 1.29 | 1.02 (Rate Ratio: 0.79, p=0.004) | 1.04 (Rate Ratio: 0.81, p=0.005) |
| Hazard Ratio for Time to First Exacerbation | - | 0.81 (p=0.02) | 0.83 (p=0.04) |
| Patients Remaining Exacerbation-Free at 52 Weeks (%) | 40.3% | 48.5% | 48.5% |
| Decline in FEV1 at 52 Weeks (mL) | 62 mL | 50 mL | 24 mL (p=0.04 vs. placebo) |
Data sourced from Chalmers et al., 2025.[4][9]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of Brensocatib.
Protocol 1: Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol is for quantifying the enzymatic activity of NE in biological samples such as sputum supernatant or cell lysates.
Materials:
-
96-well black, flat-bottom microplate
-
Fluorometric NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
NE Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Purified human neutrophil elastase (for standard curve)
-
Test samples (e.g., sputum supernatant, cell lysate)
-
Brensocatib or other inhibitors
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of purified human NE.
-
Perform serial dilutions in NE Assay Buffer to create a standard curve (e.g., 0-25 ng/well).
-
Add 50 µL of each standard dilution to the 96-well plate in duplicate.
-
-
Sample and Inhibitor Preparation:
-
Thaw samples on ice. If necessary, dilute samples in NE Assay Buffer.
-
Prepare serial dilutions of Brensocatib or other test inhibitors in NE Assay Buffer.
-
Add 20 µL of inhibitor dilutions to the appropriate wells. For control wells, add 20 µL of NE Assay Buffer.
-
-
Enzyme Addition:
-
For inhibitor testing, add a known concentration of purified NE to the wells containing the inhibitors.
-
For measuring NE activity in biological samples, add 50 µL of the sample to the wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate solution by diluting the fluorogenic NE substrate in NE Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence in kinetic mode for 10-20 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence (from wells with no enzyme).
-
Plot the standard curve of Vmax versus NE concentration.
-
Determine the NE activity in the samples by interpolating their Vmax values from the standard curve.
-
For inhibitor studies, calculate the percent inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Neutrophil Serine Proteases (NSPs)
This protocol is for the semi-quantitative detection of NSPs (NE, PR3, CatG) in cell lysates.
Materials:
-
Primary antibodies specific for NE, PR3, and CatG
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells (e.g., neutrophils treated with or without Brensocatib) in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the band intensity of the target proteins to the loading control.
-
Troubleshooting Guides
Troubleshooting Neutrophil Elastase (NE) Activity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inactive enzyme or substrate. Incorrect filter settings on the plate reader. Assay buffer not at room temperature. | Ensure proper storage and handling of enzyme and substrate. Verify the excitation and emission wavelengths. Allow all reagents to equilibrate to room temperature before use. |
| High Background Signal | Contaminated reagents or samples. Autofluorescence of the test compound. | Use fresh, high-quality reagents. Run a sample background control without the substrate to assess autofluorescence. |
| Inconsistent Results/High Variability | Pipetting errors. Incomplete mixing of reagents. Temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing in each well. Maintain a constant temperature (37°C) during the assay. Run replicates for all samples and standards. |
| Non-linear Standard Curve | Substrate depletion at high enzyme concentrations. Incorrect dilution of standards. | Use a lower concentration of the enzyme standard or reduce the assay time. Double-check the serial dilutions of the standard. |
Troubleshooting DPP-1 Inhibitor Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lower than Expected Inhibition | Incorrect inhibitor concentration. Inhibitor degradation. Cell permeability issues (for cell-based assays). | Verify the stock concentration and dilution calculations of Brensocatib. Prepare fresh inhibitor solutions for each experiment. For cell-based assays, consider increasing the incubation time or using a cell line with higher permeability. Validate with a positive control inhibitor. |
| Cell Toxicity Observed | High concentration of Brensocatib or solvent (e.g., DMSO). Prolonged incubation time. | Perform a dose-response curve for cell viability (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range of Brensocatib and the solvent. Optimize the incubation time. |
| Variability in NSP Inhibition | Differential effects of DPP-1 inhibition on NSPs. Presence of alternative activation pathways for NSPs. | Be aware that Brensocatib may have a greater effect on CatG activity compared to NE and PR3.[1][2] This is due to the existence of a "DPP-1-like" protease that can partially activate NE and PR3.[1][2] Consider measuring the activity of all three major NSPs to get a complete picture of the inhibitory effect. |
Visualizations
Signaling Pathway of Brensocatib's Action
Caption: Mechanism of Brensocatib in inhibiting DPP-1 to prevent NSP activation.
Experimental Workflow for Assessing Brensocatib Efficacy
Caption: Workflow for preclinical evaluation of Brensocatib.
Troubleshooting Logic for Low NE Inhibition
Caption: Decision tree for troubleshooting low NE inhibition in assays.
References
- 1. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 4. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bronchiectasis.com.au [bronchiectasis.com.au]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Branosotine Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the experimental concentration of Branosotine, a novel brassinosteroid analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a synthetic analogue of brassinosteroids, a class of plant steroid hormones.[1][2] Like natural brassinosteroids, this compound is expected to exert its effects by binding to a cell-surface receptor complex, initiating a signal transduction cascade that modulates gene expression, ultimately influencing various cellular processes such as growth, differentiation, and stress responses.[3][4]
Q2: What is the typical concentration range for using brassinosteroid analogues in cell culture?
A2: The optimal concentration of a brassinosteroid analogue like this compound is highly dependent on the cell type and the specific biological endpoint being measured. However, published studies on various brassinosteroid analogues provide a general starting range. Exogenous applications in plant-based assays have shown activity at concentrations from 10⁻⁹ M to 10⁻⁶ M.[5] For in vitro cell culture experiments, a wider range should initially be tested to determine the optimal dose-response curve.
Q3: How do I determine the optimal concentration of this compound for my specific cell line and experiment?
A3: Determining the optimal concentration requires performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a specific biological effect. The goal is to identify the concentration that produces the desired effect with minimal toxicity. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What are the key components of the Brassinosteroid signaling pathway that this compound likely modulates?
A4: The brassinosteroid signaling pathway is initiated at the cell membrane and culminates in the nucleus to regulate gene expression. A simplified overview of the key components is illustrated in the signaling pathway diagram below. This compound, as a brassinosteroid analogue, is expected to interact with the BRI1 receptor or its co-receptors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Sub-optimal concentration: The effective concentration might be higher or lower than the range tested. 2. Cell line insensitivity: The cell line may lack the necessary receptors (e.g., BRI1) or downstream signaling components. 3. Compound degradation: this compound may be unstable in the culture medium over the experiment's duration. 4. Incorrect endpoint measurement: The chosen assay may not be sensitive to the effects of this compound. | 1. Expand the concentration range: Test a broader range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic series. 2. Confirm receptor expression: Use techniques like RT-qPCR or Western blotting to verify the expression of key brassinosteroid signaling components in your cell line. Consider using a positive control cell line known to respond to brassinosteroids. 3. Check compound stability: Consult the manufacturer's data sheet for stability information. Consider replenishing the medium with fresh this compound during long-term experiments. 4. Use multiple assays: Measure different downstream effects of the signaling pathway, such as target gene expression or phenotypic changes. |
| High levels of cell death or cytotoxicity observed. | 1. Concentration too high: The tested concentrations may be in the toxic range for the cells. 2. Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final solvent concentration in the culture medium might be toxic. | 1. Lower the concentration range: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Reduce solvent concentration: Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a solvent-only control in your experiments. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Edge effects in multi-well plates: Wells on the periphery of the plate can experience different environmental conditions. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Use serial dilutions: Prepare a series of dilutions to ensure accurate final concentrations. 3. Avoid using outer wells: If possible, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation from adjacent wells. |
Experimental Protocols
Determining Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal concentration of this compound for a given cell line and biological endpoint.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Your chosen cell line
-
Reagents for your specific endpoint assay (e.g., MTT, LDH, qPCR primers)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will allow for growth during the experiment without reaching confluency. Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement:
-
After the incubation period, perform your chosen assay to measure the biological response. This could be a measure of cell viability (MTT assay), cytotoxicity (LDH assay), gene expression (qPCR), or a specific phenotypic change.
-
3. Data Analysis:
-
Calculate the average and standard deviation for each treatment group.
-
Normalize the data to the negative control.
-
Plot the response (e.g., % viability) against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine key parameters such as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
Quantitative Data Summary
| Parameter | Description | Typical Range for Brassinosteroid Analogues |
| EC₅₀ / IC₅₀ | The concentration of a drug that gives half-maximal response. | Highly variable, can range from nM to µM depending on the analogue and cell type. |
| Optimal Concentration | The concentration that produces the desired biological effect with minimal off-target or toxic effects. | Typically determined experimentally from the dose-response curve. |
| Maximum Non-Toxic Concentration | The highest concentration that does not significantly reduce cell viability. | Determined from a cytotoxicity assay. |
Visualizations
Caption: Simplified Brassinosteroid signaling pathway initiated by this compound.
Caption: Experimental workflow for determining optimal this compound concentration.
References
- 1. Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Brassinosteroid Analogues with a Nitrogen-Containing Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Q&A: what are brassinosteroids and how do they act in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous Application of Brassinosteroid 24-Norcholane 22(S)-23-Dihydroxy Type Analogs to Enhance Water Deficit Stress Tolerance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Brensocatib Technical Support Center: Investigating Off-Target Effects
Disclaimer: The initial query for "Branosotine" yielded no specific results and is presumed to be a misspelling. This technical support center focuses on Brensocatib (B605779) , a selective and reversible inhibitor of dipeptidyl peptidase 1 (DPP1). While extensive clinical trial data for Brensocatib is available, specific preclinical off-target screening data against a broad panel of kinases, receptors, and enzymes is not publicly available. Therefore, this guide provides a framework for understanding and investigating potential off-target effects based on established pharmacological principles and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Brensocatib?
A1: Brensocatib is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1).[1][2] DPP1 is an enzyme responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within neutrophils in the bone marrow.[1][2][3] By inhibiting DPP1, Brensocatib reduces the activity of these NSPs, which are key mediators of inflammation and tissue damage in neutrophil-driven diseases like non-cystic fibrosis bronchiectasis.[2][3]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. These interactions can lead to a variety of outcomes, including:
-
Adverse Drug Reactions: Unforeseen side effects can arise from the modulation of unintended biological pathways.
-
Misinterpretation of Experimental Data: An observed phenotype in a preclinical experiment may be incorrectly attributed to the on-target effect when it is, in fact, due to an off-target interaction.
-
Reduced Efficacy: Binding to off-targets can lower the effective concentration of the drug at its intended target, potentially reducing its therapeutic efficacy.
Q3: What is the known safety profile of Brensocatib from clinical trials, and could any of these effects be related to off-target activity?
A3: Clinical trials, such as the WILLOW and ASPEN studies, have shown that Brensocatib is generally well-tolerated.[4][5][6] The most common treatment-emergent adverse events reported more frequently than with placebo include COVID-19, nasopharyngitis, cough, headache, rash, dry skin, and hyperkeratosis.[4][5] While these adverse events are documented, it is not definitively established whether they are a result of on-target DPP1 inhibition or potential off-target effects. Further preclinical investigation would be required to elucidate the specific molecular mechanisms underlying these observations.
Troubleshooting Guides for Unexpected Experimental Results
Unexpected results in your experiments with Brensocatib could be due to a variety of factors, including off-target effects. This guide provides a systematic approach to troubleshooting.
Issue: Observed cellular phenotype is inconsistent with known DPP1 inhibition.
-
Possible Cause 1: Off-Target Effects
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any known off-target activities of DPP1 inhibitors.
-
In Silico Analysis: Use computational tools to predict potential off-target interactions based on the chemical structure of Brensocatib.
-
Orthogonal Approaches: Use a structurally different DPP1 inhibitor to see if the same phenotype is observed. If not, an off-target effect of Brensocatib is more likely.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (DPP1). If the phenotype is not replicated, it suggests an off-target effect of the small molecule inhibitor.
-
Off-Target Profiling: Screen Brensocatib against a broad panel of kinases, GPCRs, ion channels, and other enzymes to identify potential off-target binding.
-
-
-
Possible Cause 2: Experimental Artifacts
-
Troubleshooting Steps:
-
Reagent Validation: Ensure the identity, purity, and concentration of your Brensocatib stock.
-
Cell Line Authentication: Verify the identity of your cell line and test for mycoplasma contamination.
-
Assay Controls: Include appropriate positive and negative controls in your experiments.
-
Dose-Response Curve: Perform a full dose-response analysis to ensure you are working within an appropriate concentration range.
-
-
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize off-target effects.
Protocol 1: Kinase Profiling using a Radiometric Assay
This protocol outlines a common method for screening a compound against a panel of kinases to identify off-target inhibition.
-
Materials:
-
Brensocatib stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (recombinant human kinases)
-
Kinase-specific peptide substrates
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of Brensocatib in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the appropriate concentration of Brensocatib or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of Brensocatib and determine the IC50 value for any hits.
-
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Identification
This protocol describes a competitive binding assay to determine if a compound binds to a specific G-protein coupled receptor (GPCR).
-
Materials:
-
Brensocatib stock solution
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR
-
Unlabeled competitor ligand (positive control)
-
Binding buffer
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of Brensocatib in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the appropriate concentration of Brensocatib, unlabeled competitor, or vehicle control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Transfer the filter discs to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Determine the specific binding at each concentration of Brensocatib and calculate the Ki value if significant displacement is observed.
-
Data Presentation: Summarizing Off-Target Data
Clear and concise presentation of quantitative off-target data is crucial. The following tables are examples of how to structure this information. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results for Brensocatib.
Table 1: Kinase Selectivity Profile of Brensocatib (Example)
| Kinase Target | IC50 (µM) |
| DPP1 (On-Target) | 0.01 |
| Kinase A | > 10 |
| Kinase B | 5.2 |
| Kinase C | > 10 |
| Kinase D | 8.9 |
Table 2: GPCR and Ion Channel Off-Target Screening of Brensocatib (Example)
| Target | Assay Type | % Inhibition at 10 µM | Ki (µM) |
| DPP1 (On-Target) | Enzymatic | 98% | 0.01 |
| Adrenergic Receptor α1 | Binding | < 10% | > 10 |
| Dopamine Receptor D2 | Binding | 25% | ND |
| hERG Channel | Electrophysiology | < 5% | > 10 |
| Sodium Channel Nav1.5 | Electrophysiology | 15% | ND |
| ND: Not Determined |
Visualizations
Signaling Pathway of Brensocatib
Caption: On-target mechanism of Brensocatib action.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic for Unexpected Phenotypes
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 4. investor.insmed.com [investor.insmed.com]
- 5. New Subgroup Analyses from Phase 3 ASPEN Study of Brensocatib in Bronchiectasis Patients Consistent with Positive Overall Results [synapse.patsnap.com]
- 6. investor.insmed.com [investor.insmed.com]
Technical Support Center: Branosotine
Disclaimer: The following information is provided as a general guide for handling a hypothetical compound, "Branosotine." The degradation pathways, experimental data, and protocols are illustrative examples based on common principles of chemical stability. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from exposure to light (photodegradation), high temperatures, and non-neutral pH conditions. It is also sensitive to strong oxidizing and reducing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. For short-term use, refrigeration at 2-8°C is sufficient. Avoid repeated freeze-thaw cycles.
Q3: How can I visually detect if my this compound sample has degraded?
A3: Degradation of this compound may be indicated by a change in color of the solid compound or its solutions. Any observed precipitation or cloudiness in a solution that was previously clear could also signify degradation.
Q4: Is this compound compatible with common solvents?
A4: this compound is soluble and relatively stable in DMSO and ethanol. However, prolonged storage in solution is not recommended. It is best to prepare fresh solutions for each experiment. Avoid using solvents that are not anhydrous, as the presence of water can facilitate hydrolysis.
Q5: What safety precautions should I take when handling this compound?
A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1] Work in a well-ventilated area or under a fume hood.[1] Avoid inhalation of any dust or vapors.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in my cell-based assays using this compound.
-
Question: Could the inconsistency be due to this compound degradation?
-
Answer: Yes, inconsistent results are a common sign of compound instability. It is crucial to ensure that the compound is not degrading in your experimental conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. Do not use solutions that have been stored for an extended period, even if refrigerated.
-
Protect from Light: During your experiment, protect the plates and any solutions containing this compound from direct light by covering them with aluminum foil.
-
pH of Media: Check the pH of your cell culture media. Extremes in pH can accelerate the degradation of many compounds.
-
Incubation Time: If your assay involves long incubation times, consider the stability of this compound over that period at 37°C. You may need to perform a time-course experiment to assess its stability under your specific assay conditions.
-
Issue 2: I observe a precipitate in my this compound stock solution.
-
Question: Why is there a precipitate in my stock solution, and what should I do?
-
Answer: A precipitate can form if the solubility limit is exceeded or if the compound is degrading into less soluble products.
-
Troubleshooting Steps:
-
Check Concentration: Ensure that the concentration of your stock solution does not exceed the known solubility of this compound in the chosen solvent.
-
Storage Conditions: Verify that the stock solution has been stored at the recommended temperature. Accidental freezing or exposure to high temperatures can cause precipitation.
-
Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded.
-
Quantitative Data on this compound Stability
The following table summarizes the hypothetical stability of this compound under various conditions after a 24-hour incubation period.
| Condition | Temperature (°C) | Solvent | Remaining this compound (%) |
| Light Exposure | |||
| Ambient Light | 25 | DMSO | 75 |
| Dark | 25 | DMSO | 98 |
| Temperature | |||
| -20 | N/A | Solid | >99 |
| 4 | N/A | Solid | >99 |
| 25 | N/A | Solid | 95 |
| 37 | N/A | Solid | 85 |
| pH in Aqueous Buffer | |||
| 3.0 | 25 | Aqueous Buffer | 80 |
| 7.4 | 25 | Aqueous Buffer | 97 |
| 9.0 | 25 | Aqueous Buffer | 70 |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound under different experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
- Buffers of various pH
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Test Samples:
- For each condition to be tested (e.g., different temperatures, pH values, light exposure), dilute the stock solution to a final concentration of 100 µM in the appropriate solvent or buffer.
- Prepare a control sample (T=0) by immediately diluting the stock solution and injecting it into the HPLC.
4. Incubation:
- Incubate the test samples under the desired conditions for a specified period (e.g., 24 hours). Ensure that samples are protected from light if not testing for photodegradation.
5. HPLC Analysis:
- After incubation, allow the samples to return to room temperature.
- If necessary, centrifuge the samples to remove any precipitate.
- Inject the samples into the HPLC system.
- Use a suitable mobile phase gradient (e.g., a water:acetonitrile gradient) to separate this compound from its degradation products.
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
6. Data Analysis:
- Integrate the peak area of the this compound peak in each chromatogram.
- Calculate the percentage of remaining this compound in each sample relative to the T=0 control sample.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Branosotine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Branosotine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the somatostatin (B550006) receptor subtype 2 (SSTR2).[1] Its mechanism of action involves binding to and activating SSTR2, a G-protein coupled receptor. This activation can lead to downstream cellular effects such as the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the key therapeutic and research areas for this compound?
A2: As a selective SSTR2 agonist, this compound is of interest in research areas where SSTR2 is overexpressed, such as in certain types of neuroendocrine tumors. SSTR2 agonists are utilized for both diagnostic imaging and therapeutic applications in oncology.
Q3: Are there any known structural analogs or related compounds to this compound?
A3: While specific commercially available structural analogs are not extensively documented in publicly available literature, this compound belongs to the broader class of non-peptidyl SSTR2 agonists. Researchers working with this compound may find literature on other selective SSTR2 agonists to be informative for experimental design, though direct parallels should be drawn with caution.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Q4: I am observing inconsistent results in my SSTR2 binding assays with this compound. What are some potential causes and solutions?
A4: Inconsistent results in SSTR2 binding assays can stem from several factors. One common issue is the degradation of the radioligand or the receptor itself, especially when using cell lines of pancreatic origin that may express high levels of proteases.[2]
Troubleshooting Steps:
-
Protease Inhibition: Ensure a broad-spectrum protease inhibitor cocktail is included in your assay buffer to protect both the ligand and the receptor.[2]
-
Ligand Stability: If using a commercially available radiolabeled somatostatin analog, be aware of its susceptibility to degradation.[2] Consider using a more stable analog, such as [125I][Tyr3]-octreotide, which has shown greater resistance to degradation in the presence of pancreatic cell membranes.[2]
-
Assay Conditions: Optimize incubation time and temperature. A 96-well plate format can be suitable for high-throughput analysis.[2]
-
Cell Line Integrity: Regularly verify the expression of SSTR2 in your cell line, as expression levels can change with passage number.
Experimental Protocol: SSTR2 Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
| Step | Procedure |
| 1. Cell Culture | Culture SSTR2-expressing cells (e.g., AR4-2J) to near confluency. |
| 2. Membrane Preparation | Harvest cells and prepare plasma membranes through standard homogenization and centrifugation techniques. |
| 3. Assay Setup | In a 96-well plate, add plasma membranes, a stable radioligand (e.g., [125I][Tyr3]-octreotide), and varying concentrations of unlabeled this compound.[2] |
| 4. Incubation | Incubate at an optimized temperature and duration to reach binding equilibrium. |
| 5. Separation | Separate bound from free radioligand using rapid filtration through a glass fiber filter. |
| 6. Detection | Quantify the radioactivity on the filters using a gamma counter. |
| 7. Data Analysis | Determine the IC50 of this compound by non-linear regression analysis. |
Q5: My cAMP assay results with this compound are variable. How can I improve the reliability of this assay?
A5: Variability in cAMP assays can be due to issues with cell health, reagent stability, and assay protocol execution. As this compound is an SSTR2 agonist, it is expected to inhibit cAMP production in Gαi-coupled systems.
Troubleshooting Steps:
-
Cell Density: Optimize the cell density per well. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered cell signaling.
-
Phosphodiesterase (PDE) Inhibition: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and ensure its accumulation for accurate measurement.
-
Stimulation Conditions: If studying inhibition, use a concentration of an adenylyl cyclase activator (e.g., forskolin) that produces a submaximal cAMP response (EC50-EC80) to allow for a clear window of inhibition by this compound.
-
Assay Kit Selection: Choose a sensitive and reliable cAMP assay kit. HTRF-based assays are a common choice for their robustness.[3]
Experimental Protocol: cAMP Inhibition Assay
This protocol provides a general workflow for measuring this compound-induced inhibition of cAMP production.
Solubility and Stability
Q6: I am having trouble dissolving this compound. What solvents are recommended?
A6: While specific public data on this compound's solubility is limited, for many non-peptidyl small molecules, Dimethyl sulfoxide (B87167) (DMSO) is a common initial solvent for creating stock solutions.[4][5] For aqueous buffers in cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular effects.[4]
Recommended Solvents for Stock Solutions (General Guidance):
| Solvent | Considerations |
| DMSO | A common solvent for many organic compounds. Ensure the final concentration in your assay is non-toxic to your cells.[4] |
| Ethanol | Another potential solvent, but be mindful of its volatility, which could alter the stock concentration over time.[5] |
Q7: How should I store this compound solutions to ensure stability?
A7: Proper storage is critical to maintain the integrity of your this compound solutions.
General Storage Recommendations:
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer for each experiment.
-
Visual Inspection: Before use, visually inspect solutions for any signs of precipitation or degradation (e.g., cloudiness, color change).[6] If observed, the solution should be discarded.[6]
Experimental Protocol: Solution Stability Quick Check
This is a simplified protocol to assess the short-term stability of your this compound working solution under experimental conditions.
In Vivo Experimentation
Q8: I am planning an in vivo study with this compound in a cancer model. What are some key considerations?
A8: In vivo studies with SSTR2 agonists like this compound require careful planning, particularly regarding the animal model, drug formulation and administration, and endpoint analysis.
Key Considerations for In Vivo Studies:
-
Animal Model: Select a model that expresses SSTR2 at relevant levels. This could be a xenograft model using SSTR2-positive human cancer cell lines or a patient-derived xenograft (PDX) model.[7][8]
-
Drug Formulation: The formulation for in vivo administration will depend on the route of administration and the solubility and stability of this compound. Preliminary pharmacokinetic and toxicology studies are essential.
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, oral) will influence the pharmacokinetic profile of this compound.
-
Dosing Regimen: Determine the optimal dose and schedule through dose-finding studies.
-
Tumor Growth Monitoring: Regularly measure tumor volume to assess the efficacy of the treatment.[7]
Logical Relationship: Key Steps in an In Vivo Efficacy Study
Assay Interference
Q9: Could this compound or its metabolites interfere with my immunoassays?
A9: While there is no specific data on this compound causing immunoassay interference, it is a potential concern for any small molecule. Interference can lead to falsely elevated or decreased analyte concentrations.[9]
Potential Sources of Interference and Mitigation Strategies:
-
Cross-reactivity: If your immunoassay measures a molecule structurally similar to this compound or its metabolites, there could be cross-reactivity. This can be assessed by spiking known concentrations of this compound into your assay.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the assay. Sample dilution or using a different assay format can help mitigate these effects.
-
Biotin-Streptavidin Systems: If your immunoassay uses a biotin-streptavidin detection system, high concentrations of biotin-like molecules could potentially interfere, though this is less likely for a compound like this compound unless it has a biotin-like moiety.[10][11]
If you suspect interference, it is recommended to consult with the immunoassay manufacturer and consider using an alternative detection method to confirm your results.
References
- 1. This compound | SSTR2激动剂 | MCE [medchemexpress.cn]
- 2. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. cyprusjmedsci.com [cyprusjmedsci.com]
improving Branosotine efficacy in vitro
Welcome to the Branosotine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving this compound, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a serine/threonine kinase implicated in a variety of cellular processes, including neuronal signaling, metabolism, and cell proliferation. By binding to the ATP-binding pocket of GSK-3β, this compound prevents the phosphorylation of its downstream substrates.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For most neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons), a starting concentration range of 100 nM to 5 µM is recommended. However, the optimal concentration is cell-type and context-dependent. A dose-response experiment is always advised to determine the EC50 for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.
Q4: I am not observing any inhibition of GSK-3β in my in vitro kinase assay. What are the possible reasons?
A4: Several factors could contribute to a lack of inhibition. A primary consideration for ATP-competitive inhibitors like this compound is the concentration of ATP in your assay. High ATP concentrations can outcompete the inhibitor.[1] Also, verify the activity of your recombinant GSK-3β enzyme and the integrity of the this compound compound. For a detailed troubleshooting guide, please refer to the "Troubleshooting In Vitro Kinase Assays" section below.
Q5: My Western blot results for phospho-substrates of GSK-3β (e.g., phospho-Tau, phospho-β-catenin) are inconsistent after this compound treatment. How can I troubleshoot this?
A5: Inconsistent Western blot results can arise from several factors, including the timing of drug treatment and cell lysis, as the phosphorylation of GSK-3β substrates can be transient. Ensure you are using validated phospho-specific antibodies and that your lysis buffer contains adequate phosphatase and protease inhibitors. Equal protein loading is also critical and should be verified with a reliable loading control. Refer to the "Troubleshooting Cell-Based Assays" guide for more detailed advice.
Troubleshooting Guides
Troubleshooting In Vitro Kinase Assays
This guide addresses common issues encountered during cell-free kinase assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Inhibition | High ATP Concentration | For ATP-competitive inhibitors, use an ATP concentration at or near the Km for GSK-3β. |
| Inactive this compound | Prepare a fresh stock solution. Ensure proper storage conditions were maintained. | |
| Inactive GSK-3β Enzyme | Use a new aliquot of recombinant GSK-3β. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a known inhibitor. | |
| Incorrect Assay Buffer | Ensure the buffer composition (pH, salt concentration, co-factors like MgCl2) is optimal for GSK-3β activity. | |
| High Variability Between Replicates | Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents. |
| Compound Precipitation | Check the solubility of this compound in the final assay buffer. The final DMSO concentration should be kept low (e.g., <1%). | |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation. | |
| High Background Signal | Non-Specific Binding | In assays involving immunoprecipitation, pre-clear the lysate and increase the number of washes.[2] |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP and substrate. |
Troubleshooting Cell-Based Assays
This guide focuses on issues that may arise when treating cells with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Phospho-Substrate Levels (Western Blot) | Suboptimal Treatment Time | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in substrate phosphorylation. |
| Phosphatase/Protease Activity Post-Lysis | Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times. | |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for your application (e.g., Western blot, immunofluorescence). | |
| Unequal Protein Loading | Quantify protein concentration accurately (e.g., BCA assay) and normalize loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin). | |
| Cell Toxicity Observed | High this compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| High Solvent (DMSO) Concentration | Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). | |
| No Effect on Downstream Readouts | Poor Cell Permeability | While this compound is designed to be cell-permeable, this can vary between cell types. Consider alternative delivery methods if permeability is a concern. |
| Redundant Signaling Pathways | Other kinases may compensate for GSK-3β inhibition. Consider using combination treatments or analyzing more direct, proximal readouts of GSK-3β activity. | |
| Incorrect Cell State | Ensure cells are in a healthy, logarithmic growth phase.[3] Changes in cell morphology can indicate altered metabolism that may affect assay results.[3] |
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of this compound using a commercially available ADP-Glo™ Kinase Assay.[4]
Materials:
-
Recombinant active GSK-3β enzyme
-
GSK-3β peptide substrate (e.g., a derivative of glycogen synthase)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with 1% DMSO. Also, prepare a "no inhibitor" control containing 1% DMSO in kinase buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control to the wells of the assay plate.
-
Prepare a master mix containing recombinant GSK-3β and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well.
-
Prepare a solution of ATP in kinase buffer.
-
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the reaction. The final volume should be 25 µL. Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-Tau in SH-SY5Y Cells
This protocol describes how to assess the efficacy of this compound in a cellular context by measuring the phosphorylation of Tau, a known GSK-3β substrate.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (e.g., at Ser396), anti-total-Tau, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Tau.
-
Strip the membrane and re-probe for total Tau and a loading control (e.g., GAPDH) to normalize the phospho-Tau signal.
-
Visualizations
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Branosotine (PRX-03140)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using branosotine (PRX-03140) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as PRX-03140, is a selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] Its primary mechanism of action involves activating 5-HT4 receptors, which are G-protein coupled receptors that stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).[2] This activation can lead to the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory.[3] this compound has been investigated for its potential to enhance cognitive function, particularly in the context of Alzheimer's disease.[1][4]
Q2: What are the known binding affinities of this compound?
A2: this compound is a potent and highly selective 5-HT4 receptor agonist with a Ki of 14.3 nM.[1] It exhibits over 100-fold greater affinity for the 5-HT4 receptor compared to other tested 5-HT receptors.[1] Additionally, this compound has been shown to bind to Sigma-1 (Ki = 10 nM) and Sigma-2 (Ki = 36 nM) receptors.[1]
Q3: Is this compound a full or partial agonist?
A3: this compound is a partial agonist of the 5-HT4 receptor.[1] In cell lines expressing human 5-HT4 receptor isoforms, it stimulates cAMP production to approximately 30-60% of the response induced by serotonin (5-HT).[1]
Q4: I am not observing the expected pro-cognitive effects in my animal model. What could be the issue?
A4: Several factors could contribute to a lack of observed efficacy. Consider the following:
-
Dosage: In preclinical studies, effective doses have ranged from 0.1 to 10 mg/kg (i.p.) in rats and dogs.[5] Ensure your dosage is within a therapeutic window. A Phase 2a clinical trial in Alzheimer's patients showed a significant cognitive improvement at a 150 mg daily oral dose, while a 50 mg dose showed less improvement.[4]
-
Bioavailability and CNS Penetration: this compound is orally bioavailable and demonstrates high penetration into the central nervous system.[1] However, factors such as the formulation and route of administration can influence its concentration in the brain.
-
Animal Model: The choice of animal model is critical. This compound has shown efficacy in models of normal and aged animals.[5] The specific cognitive deficits of your chosen model may influence the outcome.
-
Concomitant Treatments: this compound's effects can be potentiated by other compounds. For instance, it has been shown to enhance the effects of acetylcholinesterase inhibitors like donepezil.[6][7]
Q5: I am observing off-target effects. What could be the cause?
A5: While this compound is highly selective for the 5-HT4 receptor, it also binds to Sigma-1 and Sigma-2 receptors, which could contribute to unexpected effects.[1] Additionally, like other 5-HT4 agonists, there is a potential for cardiovascular side effects, although newer, more selective agonists have a better safety profile.[2][8] It is important to note that this compound was designed to have high CNS penetration without inducing significant gastrointestinal motility, a common side effect of other 5-HT4 agonists.[1]
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent cAMP Assay Results
-
Possible Cause: Variability in cell line expression of 5-HT4 receptors.
-
Troubleshooting Steps:
-
Ensure consistent cell passage number and confluency.
-
Verify the expression and functionality of the 5-HT4 receptor in your cell line using a positive control (e.g., serotonin).
-
Optimize the concentration of this compound used. The EC50 for sAPPα release, a downstream effect of 5-HT4 activation, is approximately 1-10 nM.[6]
-
Issue: Low sAPPα Secretion
-
Possible Cause: Suboptimal assay conditions or cell line choice.
-
Troubleshooting Steps:
In Vivo Experimentation
Issue: High Variability in Behavioral Data
-
Possible Cause: Animal-to-animal variability in drug metabolism or behavioral performance.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure consistent handling and environmental conditions for all animals.
-
Consider using a within-subjects design if the behavioral task allows for it.
-
Acclimatize animals to the experimental procedures and environment before drug administration.
-
Issue: Unexpected Pharmacokinetic Profile
-
Possible Cause: Issues with drug formulation, administration route, or animal strain-specific metabolism.
-
Troubleshooting Steps:
-
Verify the stability and solubility of your this compound formulation.
-
Ensure accurate and consistent administration (e.g., intraperitoneal, oral gavage).
-
Consider that different animal strains may exhibit different metabolic profiles.
-
If possible, perform pharmacokinetic studies to determine the time to maximum concentration (Cmax) and brain exposure in your specific animal model.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | |||
| 5-HT4 Receptor | 14.3 nM | Radioligand Assay | [1] |
| Sigma-1 Receptor | 10 nM | Radioligand Assay | [1] |
| Sigma-2 Receptor | 36 nM | Radioligand Assay | [1] |
| Functional Activity | |||
| cAMP Production | 30-60% of 5-HT response | Human 5-HT4aR, 5-HT4bR, 5-HT4eR expressing cell lines | [1] |
| sAPPα Secretion (EC50) | ~1-10 nM | CHO cells co-expressing hAPP695 and h5-HT4e | [6] |
| In Vivo Efficacy | |||
| Cognitive Enhancement | 0.1-10 mg/kg (i.p.) | Normal and aged rats and dogs | [5] |
| Increased Hippocampal Acetylcholine Release | 1 and 5 mg/kg | Rats | [5] |
| ADAS-cog Improvement (Phase 2a) | 5.7 point improvement | Alzheimer's Patients (150 mg/day) | [4] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The primary signaling pathway for this compound involves the activation of the 5-HT4 receptor, leading to downstream effects that are thought to enhance cognitive function.
References
- 1. PRX-03140 - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. | BioWorld [bioworld.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The 5-hydroxytryptamine4 receptor agonists prucalopride and PRX-03140 increase acetylcholine and histamine levels in the rat prefrontal cortex and the power of stimulated hippocampal θ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Branosotine In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Branosotine (BMS-204352) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a neuroprotective agent that functions as a potassium channel opener.[1][2][3] Specifically, it is a potent opener of two types of neuronal potassium channels: the calcium-activated, big-conductance potassium channels (maxi-K or KCa channels) and the voltage-dependent, non-inactivating potassium channels (KCNQ channels).[1][2][3] During events like ischemic stroke, excessive stimulation of neurons leads to a pathological increase in intracellular calcium, initiating a biochemical cascade that results in cell death.[1][2][3] By opening these potassium channels, this compound hyperpolarizes the neuronal cell membrane, which in turn blocks the excessive influx of calcium. This action helps to protect neurons from excitotoxic damage.[4]
Q2: What are the recommended routes of administration for this compound in vivo?
Based on preclinical studies, this compound has been successfully administered via intravenous (i.v.) and intraperitoneal (i.p.) injections.[1][2][5] While an oral formulation has been mentioned for a related compound, specific protocols for oral delivery of this compound are not as well-documented in the available literature.
Q3: What are the reported effective doses of this compound in preclinical models?
Effective doses in rodent models of stroke and other neurological conditions have been reported in the following ranges:
-
Intravenous (i.v.) in rats: 1 µg/kg to 1 mg/kg. A dose of 0.3 mg/kg was shown to significantly reduce cortical infarct volume.[1][2][3]
-
Intraperitoneal (i.p.) in mice: A dose of 20 mg/kg has been used in studies.[5]
Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental paradigm.
Troubleshooting In Vivo Delivery
Formulation and Solubility
Q4: I am having trouble dissolving this compound for my in vivo experiments. What solvents can I use?
This compound is a hydrophobic compound.[5] For intraperitoneal injections in mice, a vehicle composed of Dimethyl Sulfoxide (DMSO), Cremophor, and Phosphate Buffered Saline (PBS) in a 1:1:18 ratio has been reported.[5] For intravenous administration, a lyophilized formulation has been developed for clinical trials, suggesting that it may have solubility challenges in simple aqueous solutions.[6]
Troubleshooting Formulation Issues:
| Issue | Potential Cause | Suggested Solution |
| Precipitation in dosing solution | Poor solubility of this compound in the chosen vehicle. | - Increase the proportion of organic co-solvents like DMSO or consider other solubilizing agents such as cyclodextrins.- Prepare the formulation fresh before each use.- Gently warm the solution and sonicate to aid dissolution. |
| Phase separation of the vehicle | Immiscibility of vehicle components. | - Ensure proper mixing and vortexing of the vehicle components before adding this compound.- Adjust the ratios of the co-solvents. |
| Degradation of this compound in solution | Instability in the formulation. | - A study on a lyophilized formulation identified degradation products, including a formaldehyde (B43269) adduct potentially from rubber stoppers.[6]- Use high-quality reagents and sterile preparation techniques.- Store the formulation protected from light and at the appropriate temperature. Conduct stability studies if the formulation is to be stored. |
Intravenous (i.v.) Injection
Q5: I am experiencing issues with intravenous delivery of this compound in rodents. What are some common problems and solutions?
Intravenous injection, typically via the tail vein, can be technically challenging.[7]
Troubleshooting i.v. Injection:
| Issue | Potential Cause | Suggested Solution |
| Difficulty visualizing or accessing the tail vein | Vasoconstriction of the tail veins. | - Warm the animal's tail using a heat lamp or by immersing it in warm water (38-40°C) to induce vasodilation.[7][8] |
| Hematoma or swelling at the injection site | Perivascular injection (injection outside the vein). | - Ensure the needle is properly inserted into the vein. A "flash" of blood in the needle hub upon insertion can confirm placement.[8]- If a hematoma forms, remove the needle and apply gentle pressure. Attempt the injection in a more proximal location on the tail or on the other lateral tail vein.[9] |
| Leakage of the solution from the injection site | Improper needle withdrawal or excessive injection volume. | - Inject the solution slowly.- After injection, wait a few seconds before withdrawing the needle.- Apply gentle pressure to the injection site with sterile gauze immediately after withdrawing the needle. |
| Animal distress or adverse reaction during injection | Too rapid injection, air embolism, or reaction to the vehicle. | - Inject the solution slowly and steadily.- Ensure there are no air bubbles in the syringe.- Conduct a tolerability study with the vehicle alone. |
Intraperitoneal (i.p.) Injection
Q6: My intraperitoneal injections of this compound are not consistent. What could be going wrong?
While generally easier than i.v. injections, i.p. injections require proper technique to ensure the compound is delivered into the peritoneal cavity and not into other organs.
Troubleshooting i.p. Injection:
| Issue | Potential Cause | Suggested Solution |
| Variability in drug absorption and efficacy | Injection into the intestines, bladder, or subcutaneous fat. | - Use the lower right or left abdominal quadrant for injection to avoid the cecum and bladder.[8]- Insert the needle at a 15-20 degree angle to the abdominal wall.- Aspirate gently before injecting to ensure no fluid (urine or intestinal contents) is drawn into the syringe. |
| Leakage from the injection site | Needle is too large or injection volume is excessive. | - Use an appropriate needle size (e.g., 25-27 gauge for mice).- Adhere to recommended maximum injection volumes for the animal's weight. |
| Signs of pain or irritation in the animal | Irritating vehicle or high concentration of the drug. | - The DMSO and Cremophor in the vehicle can be irritants.[5] Conduct a vehicle-only injection to assess tolerability.- Ensure the pH of the dosing solution is close to neutral. |
Oral Gavage (p.o.)
Q7: I am considering oral gavage for this compound delivery. What are the potential complications and how can I avoid them?
Oral gavage is a common method for oral drug administration in rodents but carries risks if not performed correctly.
Troubleshooting Oral Gavage:
| Issue | Potential Cause | Suggested Solution |
| Aspiration of the compound into the lungs | Incorrect placement of the gavage needle in the trachea. | - Ensure the animal is properly restrained and the head and neck are extended.[10]- Measure the gavage needle from the tip of the nose to the last rib to ensure correct insertion depth.[10]- If you feel resistance or the animal struggles excessively, withdraw the needle and re-attempt.[10] |
| Esophageal or stomach perforation | Forcing the gavage needle or using a needle with a rough tip. | - Use a flexible, ball-tipped gavage needle to minimize the risk of trauma.[11]- Never force the needle; it should pass smoothly down the esophagus. |
| Regurgitation of the dose | Excessive dosing volume or stressful procedure. | - Adhere to recommended maximum oral gavage volumes.- Handle the animals gently to minimize stress, which can affect gastric emptying.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (based on a reported method)
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, prepare the vehicle by mixing DMSO and Cremophor in a 1:1 ratio.
-
Add sterile PBS to the DMSO/Cremophor mixture to achieve a final ratio of 1:1:18 (DMSO:Cremophor:PBS).
-
Add the appropriate volume of the this compound stock solution to the vehicle to reach the desired final concentration for injection.
-
Vortex the final solution thoroughly before drawing it into the syringe.
Protocol 2: Intravenous Tail Vein Injection in a Mouse
-
Restrain the mouse in a suitable device.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins.
-
Confirm proper placement by observing a "flash" of blood in the needle hub.
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze.
-
Monitor the animal for any adverse effects before returning it to its cage.
Visualizations
Caption: Mechanism of action of this compound in providing neuroprotection.
Caption: General experimental workflow for in vivo delivery of this compound.
Caption: A logical approach to troubleshooting in vivo delivery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-204352 neuroprotection [medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. research.uky.edu [research.uky.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Branosotine Assay Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Branosotine. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
While research is ongoing, preliminary studies suggest that this compound acts as a modulator of a key intracellular signaling pathway. Its precise binding targets and downstream effects are still under investigation.
Q2: What are the most common initial challenges when working with this compound in cell-based assays?
Early-stage challenges often revolve around optimizing assay conditions. These can include determining the optimal cell seeding density, this compound concentration range, and incubation time. It is also crucial to establish robust positive and negative controls for your specific assay.
Q3: How can I be sure my this compound stock solution is stable?
For consistent results, it is recommended to prepare fresh dilutions of this compound from a concentrated stock for each experiment. Long-term stability of the stock solution should be validated by comparing the performance of freshly prepared stocks with older ones over time. Aliquoting the stock solution and storing it at the recommended temperature can also help maintain its integrity.
Q4: Are there any known solvents that interfere with this compound assays?
The vehicle used to dissolve this compound should always be tested for its own effect on the assay. Solvents like DMSO are commonly used but can have cytotoxic effects or interfere with assay reagents at higher concentrations. Always include a vehicle-only control in your experiments.
Troubleshooting Guides
Issue 1: High Background Signal in a Luminescence-Based Reporter Assay
High background can mask the specific signal generated by this compound, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health Issues | Verify that cells are healthy, adherent, and at the appropriate confluence before starting the assay. Check for signs of contamination or detachment.[1] | Healthy cells should result in a lower, more consistent baseline signal. |
| Reagent-Related Issues | Ensure all assay reagents are properly prepared and within their expiration dates. Test different blocking buffers and concentrations to minimize non-specific binding.[1] | Optimized reagents and blocking conditions will reduce non-specific signal generation. |
| Plate Selection | For luminescence-based assays, use solid white or black plates with clear bottoms, never clear plates, to minimize crosstalk between wells.[2] | Proper plate selection will prevent signal bleed-through and reduce background. |
| Incomplete Washing | If your assay involves wash steps, ensure they are performed thoroughly to remove all unbound reagents. | Effective washing will remove residual components that may contribute to background noise. |
Experimental Protocol: Optimizing Blocking Buffer
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a range of blocking buffers (e.g., 1%, 3%, and 5% BSA in PBS).
-
Treat the cells with the different blocking buffers for a fixed duration (e.g., 1 hour).
-
Proceed with the standard assay protocol, omitting the addition of this compound (negative control).
-
Measure the background signal for each blocking buffer concentration.
-
Select the concentration that provides the lowest background without affecting cell viability.
Issue 2: Low or No Signal in a Receptor Binding Assay
A weak or absent signal can indicate a problem with the assay components or the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your assay. | A clear dose-dependent signal will be observed within the optimal concentration range. |
| Poor Cell Health | Ensure cells are viable and expressing the target receptor at sufficient levels.[1] | Healthy cells with adequate receptor expression are essential for a detectable signal. |
| Suboptimal Incubation Time | Optimize the incubation time for this compound with the cells. | The signal should increase with incubation time up to a certain point before plateauing or decreasing due to secondary effects. |
| Ligand Binding Issues | If using a competitive binding assay, ensure the labeled ligand has a high affinity for the receptor and is used at an appropriate concentration.[3] | A properly chosen and validated labeled ligand will result in a robust signal that can be displaced by this compound. |
Experimental Protocol: Dose-Response Curve for this compound
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Add the different concentrations of this compound to the wells of a plate containing the target cells.
-
Include a vehicle-only control and a positive control (if available).
-
Incubate the plate for the predetermined optimal time.
-
Perform the assay readout (e.g., measure fluorescence, luminescence, or radioactivity).
-
Plot the signal intensity against the this compound concentration to determine the EC50 or IC50.
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicates can compromise the reliability of your data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.[2] | Uniform cell numbers across all wells will lead to more consistent results. |
| Pipetting Errors | Be mindful of pipetting technique, especially with small volumes. Use reverse pipetting for viscous solutions.[2] | Precise and consistent pipetting will minimize well-to-well variability. |
| Edge Effects | To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile buffer or media. | This will help to create a more uniform microenvironment for the experimental wells, reducing variability. |
| Inadequate Mixing | Ensure that all reagents are thoroughly mixed before and after being added to the wells.[2] | Proper mixing ensures a uniform concentration of reagents in each well. |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Stabilizing Branosotine for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of Branosotine. The following sections include frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For solid this compound, short-term storage (days to weeks) should be at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1] The product should be kept dry and protected from light.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or below for long-term use. For daily experiments, a working aliquot may be kept at 2-8°C for a limited time, but stability at this temperature should be verified.
Q3: What are the initial signs of this compound degradation?
Visual signs of degradation can include a change in the color of the powder (e.g., from off-white to yellow or brown) or a failure of the compound to fully dissolve in the recommended solvent. A more definitive sign is the appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive. All storage containers, for both solid compound and solutions, should be opaque or amber-colored.[1] Experiments should be conducted with minimal exposure to direct light where possible.
Q5: What is the shelf life of this compound?
If stored correctly at -20°C in a dry, dark environment, this compound is expected to have a shelf life of over two years.[1] However, it is crucial to perform periodic quality control checks to confirm its purity and integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: My this compound powder has changed color after several months of storage.
-
Potential Cause 1: Oxidation. The complex aromatic structure of this compound, particularly the benzimidazole (B57391) and pyridine (B92270) rings, can be susceptible to oxidation, especially if exposed to air and light over time. This often results in the formation of colored degradants.
-
Solution 1: Before opening, allow the container to warm to room temperature to prevent moisture condensation.[2] After use, purge the container headspace with an inert gas like argon or nitrogen to displace oxygen before sealing and returning to -20°C storage.[2]
-
Potential Cause 2: Improper Storage Temperature. Storing the compound at room temperature or even 4°C for extended periods can accelerate slow degradation reactions.
-
Solution 2: Always adhere to the recommended long-term storage condition of -20°C.[1] Use a calibrated freezer and monitor the temperature regularly.
Problem 2: I am observing unexpected peaks in my HPLC analysis of a freshly prepared this compound solution.
-
Potential Cause 1: Hydrolysis. If your solvent or buffer is aqueous and has a non-neutral pH, the amine functionalities on the piperidine (B6355638) ring or the nitrile group could be susceptible to hydrolysis.
-
Solution 1: Prepare stock solutions in anhydrous DMSO. When preparing aqueous working solutions, use freshly prepared buffers and analyze the sample as quickly as possible. If the solution must be stored, perform a stability study to determine how long it remains viable at the intended pH and temperature.
-
Potential Cause 2: Solvent Impurities. The solvent used to dissolve the this compound may contain reactive impurities (e.g., peroxides in older ethers or aldehydes in DMSO).
-
Solution 2: Use high-purity, anhydrous grade solvents from a reputable supplier. For sensitive experiments, consider using freshly opened bottles of solvent.
Problem 3: I am seeing a gradual decrease in the potency of this compound in my bioassays.
-
Potential Cause 1: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can cause degradation. Each cycle can introduce atmospheric moisture and oxygen, and the physical stress of phase transition can affect compound stability.
-
Solution 1: Aliquot your stock solution into single-use volumes. This ensures that each vial is only thawed once before use, preserving the integrity of the remaining stock.
-
Potential Cause 2: Adsorption to Plasticware. this compound may adsorb to the surface of certain types of plastic storage tubes or pipette tips, especially at low concentrations. This would reduce the effective concentration of the compound in your solution.
-
Solution 2: Conduct a study comparing storage in glass vials versus polypropylene (B1209903) tubes to check for adsorption.[3] If adsorption is detected, consider using low-adhesion microcentrifuge tubes or silanized glass vials for storage.
Quantitative Stability Data
The following table summarizes the stability of this compound under various stress conditions from a forced degradation study. This data helps in identifying conditions to avoid during storage and handling.
| Condition | Duration | Purity by HPLC (%) | Major Degradant Peak (% Area) | Observations |
| Solid State | ||||
| 40°C / 75% RH | 4 weeks | 97.1% | 1.8% | Slight yellowing of powder |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5% | 0.9% | Noticeable color change to tan |
| Solution State (1 mg/mL in 1:1 Acetonitrile (B52724)/Buffer) | ||||
| 0.1 M HCl at 60°C | 24 hours | 91.3% | 7.2% | Significant degradation |
| pH 4.0 Buffer at 25°C | 72 hours | 99.2% | <0.5% | Relatively stable |
| pH 7.4 Buffer at 25°C | 72 hours | 98.9% | 0.7% | Minor degradation observed |
| pH 9.0 Buffer at 25°C | 72 hours | 96.5% | 2.8% | Degradation increases in basic conditions |
| 3% H₂O₂ at 25°C | 24 hours | 88.7% | 9.5% (Oxidative Adduct) | Highly susceptible to oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method for this compound.
Methodology:
-
Preparation of Samples: Prepare individual samples of this compound in solid form and in solution (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to a sample solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to a sample solution. Incubate at 60°C for 24 hours.
-
Oxidation: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Store solid powder and a solution sample at 60°C for 48 hours.
-
Photostability: Expose solid powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.[4]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify new peaks. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.
Protocol 2: Long-Term Stability Study (ICH Q1A)
Objective: To determine the shelf life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Package this compound powder in containers that simulate the proposed commercial packaging (e.g., amber glass vials with inert gas headspace).
-
Storage Conditions:
-
Long-Term: Place samples in a validated stability chamber at -20°C ± 5°C.
-
Accelerated: Place samples in a chamber at 25°C ± 2°C / 60% RH ± 5% RH.[5]
-
Intermediate (if applicable): Place samples in a chamber at 30°C ± 2°C / 65% RH ± 5% RH.
-
-
Testing Schedule: Pull samples for analysis at predetermined time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a full suite of tests, which may include:
-
Appearance: Visual inspection for color and physical state changes.
-
Assay/Purity: HPLC analysis to determine the amount of this compound remaining and to quantify any impurities.[4]
-
Water Content: Karl Fischer titration, as moisture can be a key factor in degradation.
-
-
Data Analysis: Analyze the data for trends. A significant change is typically defined as a >5% change from the initial assay value or any degradant exceeding its specification limit. The shelf life is determined by the time period during which the product remains within its established specifications.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of Nicotinic Acetylcholine Receptor Agonists: Nicotine, Varenicline, and Cytisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of nicotine (B1678760) and two key alternatives, varenicline (B1221332) and cytisine (B100878), all of which act on nicotinic acetylcholine (B1216132) receptors (nAChRs). The following sections present quantitative data on their binding affinities and functional potencies, detailed experimental protocols for their characterization, and a visualization of the canonical nAChR signaling pathway. This information is intended to support research and development efforts in neurology, pharmacology, and smoking cessation therapies.
Data Presentation: Comparative Performance at nAChR Subtypes
The interaction of nicotine, varenicline, and cytisine with various nAChR subtypes is critical to their pharmacological profiles. The following tables summarize their binding affinities (Ki) and functional potencies (EC50), providing a quantitative basis for comparison.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
| Nicotine | α4β2 | 1.6 - 16.1[1][2] |
| α7 | 2110[1] | |
| α3β4 | 520[1] | |
| Varenicline | α4β2 | 0.15 - 0.4[1][2] |
| α7 | 125[1] | |
| α3β4 | 86[1] | |
| Cytisine | α4β2 | 0.23 - 2.0[1][2] |
| α7 | 5890[1] | |
| α3β4 | 480[1] |
Table 1: Comparative Binding Affinities (Ki) of Nicotinic Agonists. This table displays the dissociation constants (Ki) for nicotine, varenicline, and cytisine at different nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Compound | nAChR Subtype | Functional Potency (EC50, µM) | Efficacy (vs. Acetylcholine) |
| Nicotine | α4β2 | 0.06 (high affinity) | Partial Agonist[1] |
| Varenicline | α4β2 | - | Partial Agonist (~45% of nicotine's efficacy)[3] |
| α7 | 18 | Full Agonist[3] | |
| Cytisine | α4β2 | - | Partial Agonist[4] |
| α3β4 | - | Full Agonist[5] |
Table 2: Functional Potency (EC50) and Efficacy of Nicotinic Agonists. This table presents the half-maximal effective concentration (EC50) and the relative efficacy of the compounds in activating nAChR subtypes. Lower EC50 values indicate higher potency.
Experimental Protocols
The characterization of nicotinic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experiments: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)[6]
-
Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine for α4β2)[7]
-
Test compound (e.g., nicotine, varenicline, or cytisine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through nAChRs in response to agonist application, providing information on the functional effects of the compound.
Objective: To determine the potency (EC50) and efficacy of a test compound in activating a specific nAChR subtype.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or HEK293 cells)[6]
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
External and internal recording solutions
-
Test compound (e.g., nicotine, varenicline, or cytisine)
-
Agonist (e.g., acetylcholine)
Procedure:
-
Cell Preparation: Culture cells expressing the target nAChR subtype on coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the internal recording solution.
-
Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the entire cell.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and record the baseline current.
-
Compound Application: Apply the test compound at various concentrations to the cell using a perfusion system and record the resulting inward current.
-
Data Analysis: Plot the current response as a function of the test compound concentration to generate a dose-response curve. The EC50 and maximal response can be determined from this curve, providing measures of potency and efficacy, respectively.
Mandatory Visualization: nAChR Signaling Pathway
The binding of an agonist to a nicotinic acetylcholine receptor initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Branosotine: A Comparative Analysis Elusive Due to Lack of Public Data
Efforts to conduct a comprehensive comparative analysis of the novel compound Branosotine have been stymied by a significant lack of publicly available scientific data. Despite its identification as a distinct chemical entity, detailed information regarding its mechanism of action, preclinical findings, and clinical trial status remains undisclosed in the public domain, preventing a thorough evaluation against alternative cognitive enhancers.
This compound is cataloged in chemical databases with the Chemical Abstracts Service (CAS) number 2412849-26-2.[1] Further investigation has revealed its association with two United States patents, US10696689 and US11186590, which are likely to contain extensive details about the compound's development, intended use, and biological effects. However, the full-text contents of these patents are not accessible through standard public search interfaces, creating a critical knowledge gap.
Repeated and varied search strategies aimed at uncovering peer-reviewed scientific literature, conference presentations, or clinical trial registrations for this compound have proven fruitless. This absence of data makes it impossible to fulfill the core requirements of a comparative analysis, which would necessitate quantitative data on efficacy and safety, detailed experimental protocols, and an understanding of the underlying signaling pathways.
Without access to this foundational information, a comparison of this compound's performance against other cognitive enhancement alternatives cannot be objectively constructed. Key parameters for such a comparison would include, but are not be limited to:
-
Pharmacodynamics: The specific molecular targets and mechanism of action.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.
-
Efficacy Data: Results from preclinical models of cognitive impairment and any available human clinical trial data.
-
Safety and Tolerability: Documented adverse effects and overall safety profile.
In light of the current data unavailability for this compound, a comparative analysis of a more established class of cognitive-enhancing agents could be provided as an alternative. Such an analysis would draw from a wealth of publicly available research to offer a data-driven comparison for researchers, scientists, and drug development professionals.
Until the scientific data for this compound is made publicly available, any in-depth comparative assessment remains speculative. The scientific community awaits the disclosure of this information to understand the potential of this compound in the landscape of cognitive enhancement therapies.
References
Branosotine efficacy compared to standard of care
Branosotine: A Comparative Analysis Against Standard of Care in Veterinary Oncology and Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, potent somatostatin (B550006) receptor 2 (SSTR2) agonist developed for veterinary use. While its mechanism of action suggests potential therapeutic applications in conditions characterized by SSTR2 expression, such as acromegaly and certain neuroendocrine tumors, a thorough comparison of its efficacy against the current standard of care is hampered by a lack of publicly available preclinical and clinical data. This guide provides an overview of this compound's known properties, outlines the existing treatment landscape for its potential indications, and presents the established signaling pathway for its molecular target, SSTR2.
Introduction to this compound
This compound is identified as a potent agonist for the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor involved in various physiological processes, including the inhibition of hormone secretion and cell proliferation. Its designation for veterinary use suggests its development is aimed at treating diseases in animals where SSTR2 is overexpressed or where its activation can lead to therapeutic benefit. The most probable indications in veterinary medicine, drawing parallels from human medicine where somatostatin analogs are utilized, include acromegaly and functional neuroendocrine tumors (NETs).
Current Standard of Care for Potential Indications
A direct comparison with this compound is not possible due to the absence of efficacy data for the latter. However, understanding the current therapeutic landscape is crucial for evaluating the potential role of any new agent.
Feline Acromegaly: This condition, typically caused by a growth hormone-secreting pituitary adenoma, leads to insulin-resistant diabetes mellitus and physical changes. Standard of care includes:
-
Radiotherapy: Often considered a primary treatment to control tumor growth and hormone secretion.
-
Hypophysectomy: Surgical removal of the pituitary gland, which can be curative but is a specialized procedure.
-
Medical Management:
-
High-dose insulin (B600854) therapy to manage diabetes.
-
Somatostatin analogs (e.g., pasireotide) to inhibit growth hormone release.
-
Dopamine agonists (e.g., cabergoline) have also been explored.
-
Canine Acromegaly: Most commonly induced by excess progesterone (B1679170), either from the estrous cycle or progestin administration, which stimulates growth hormone production in the mammary glands. Standard of care is focused on removing the progesterone source:
-
Ovariohysterectomy: In intact females.
-
Cessation of progestin-containing medications.
Neuroendocrine Tumors (NETs) in Canines and Felines: These tumors can be functional (hormone-secreting) or non-functional. Treatment is multimodal and depends on the tumor type, location, and presence of metastasis.
-
Surgery: The primary treatment for localized tumors.
-
Chemotherapy: Various protocols may be used for metastatic or unresectable tumors.
-
Radiotherapy: For local tumor control.
-
Medical Management (for functional tumors): Somatostatin analogs can be used to control clinical signs related to hormone hypersecretion.
Comparative Efficacy Data
As of the latest available information, there are no publicly accessible preclinical or clinical studies that provide quantitative data on the efficacy of this compound for any veterinary indication. Consequently, a direct comparison of this compound's performance against the aforementioned standards of care cannot be conducted at this time. The generation of a comparative data table is therefore not feasible.
Experimental Protocols
Detailed experimental protocols from studies evaluating this compound are not available in the public domain.
This compound's Mechanism of Action: The SSTR2 Signaling Pathway
This compound functions as an agonist at the somatostatin receptor 2 (SSTR2). Upon binding, it activates a series of intracellular signaling cascades. SSTR2 is a G-protein coupled receptor that primarily couples to inhibitory G proteins (Gi/o).
The key signaling events initiated by SSTR2 activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This pathway is crucial for inhibiting the secretion of various hormones, including growth hormone from the pituitary gland.[1][2]
-
Modulation of Ion Channels: SSTR2 activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cell membrane hyperpolarization. It also inhibits voltage-gated calcium channels, reducing calcium influx.[3][4] Both actions contribute to the inhibition of hormone and neurotransmitter release.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 can activate PTPs such as SHP-1 and SHP-2.[1] This can lead to the dephosphorylation and inactivation of signaling molecules involved in cell growth and proliferation, such as those in the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways, ultimately resulting in anti-proliferative effects and the induction of apoptosis.[1]
Below is a diagram illustrating the primary signaling pathway of SSTR2.
SSTR2 signaling pathway upon agonist binding.
Conclusion
This compound is a targeted veterinary drug candidate with a well-defined mechanism of action as an SSTR2 agonist. This positions it as a potential therapeutic for acromegaly and certain neuroendocrine tumors in animals. However, the current lack of publicly available efficacy and safety data makes it impossible to perform a meaningful comparison with established standards of care. For drug development professionals and researchers, this compound represents an agent of interest, but its clinical utility and place in therapy will remain unknown until comprehensive studies are published. The scientific community awaits the release of preclinical and clinical trial data to fully evaluate the therapeutic potential of this compound.
References
Independent Validation of Branosotine Data: Information Not Publicly Available
Efforts to conduct an independent validation and create a comparative guide for a substance referred to as "Branosotine" in the context of cognitive enhancement have been unsuccessful due to the absence of publicly available scientific data, clinical trial results, or preclinical studies under this name.
An extensive search of scientific databases, clinical trial registries, and pharmaceutical development pipelines did not yield any information on a compound named "this compound." This suggests that the name may be a misspelling, a very early-stage internal designation not yet in the public domain, or a brand name not widely indexed in scientific literature.
Without access to fundamental data regarding its mechanism of action, pharmacological profile, and clinical or preclinical efficacy, it is not possible to:
-
Present quantitative data comparing its performance against other cognitive-enhancing agents.
-
Detail the experimental protocols used in its evaluation.
-
Visualize its signaling pathways or experimental workflows.
To proceed with this request, clarification on the correct name of the compound is required. Researchers, scientists, and drug development professionals interested in a comparative analysis of a specific cognitive enhancer are encouraged to verify the compound's name and provide any additional available information.
Once a correctly identified compound with public data is provided, a comprehensive comparison guide can be developed, including:
-
Structured data tables for clear comparison of efficacy and safety with alternative therapies.
-
Detailed experimental methodologies for key studies.
-
Visual diagrams of signaling pathways and workflows to elucidate its mechanism of action.
For reference, the field of cognitive enhancement is actively being researched, with various compounds under investigation. These generally fall into several categories based on their mechanisms of action, such as:
-
Cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine), which are primarily used for Alzheimer's disease.[1]
-
NMDA receptor antagonists (e.g., memantine), also used in the management of Alzheimer's disease.[2]
-
Stimulants (e.g., methylphenidate, modafinil), which are approved for conditions like ADHD and narcolepsy but are sometimes used off-label for cognitive enhancement.[3][4]
-
Nootropic supplements (e.g., piracetam, vinpocetine), which have varying degrees of evidence supporting their efficacy.[5][6]
A detailed comparison would necessitate specific data points from controlled studies on the compound . We await further clarification to provide the requested in-depth analysis.
References
- 1. Cognitive enhancement as a pharmacotherapy target for stimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. youtube.com [youtube.com]
- 5. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
No Head-to-Head Clinical Studies Found for Branosotine
An extensive search for head-to-head clinical trial data for the compound Branosotine did not yield any results. Publicly available information identifies this compound as a somatostatin (B550006) receptor agonist intended for veterinary use. There is no evidence of its evaluation in human clinical trials, and consequently, no comparative efficacy or safety data against other therapeutic agents exists in the scientific literature.
Given the user's request for a detailed comparison guide with supporting experimental data, we have pivoted to a well-documented investigational drug for a similar therapeutic area, Brensocatib (B605779) , for which robust clinical trial data is available. This guide will focus on the comparison of Brensocatib with placebo, based on the findings from the Phase II WILLOW trial.
A Comparative Guide to Brensocatib for the Treatment of Non-Cystic Fibrosis Bronchiectasis
This guide provides a detailed comparison of the efficacy and safety of Brensocatib versus placebo in patients with non-cystic fibrosis bronchiectasis (NCFB), drawing primarily from the data of the WILLOW trial.
Mechanism of Action
Brensocatib is a first-in-class, oral, reversible inhibitor of the dipeptidyl peptidase 1 (DPP1) enzyme.[1][2] DPP1 is a crucial enzyme in the maturation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[1][3] In chronic inflammatory lung diseases like bronchiectasis, an overabundance of activated neutrophils in the airways releases these NSPs, leading to a cycle of inflammation, tissue damage, and disease progression.[4] By inhibiting DPP1, Brensocatib reduces the activation of these NSPs, thereby mitigating neutrophilic inflammation.[1][2][3]
Caption: Mechanism of action of Brensocatib.
Clinical Trial Data: The WILLOW Study
The WILLOW trial was a Phase II, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Brensocatib in adults with NCFB who had at least two exacerbations in the prior year.[5][6][7] A total of 256 patients were randomized to receive either Brensocatib 10 mg, Brensocatib 25 mg, or a placebo once daily for 24 weeks.[6][8]
Table 1: Primary and Key Secondary Efficacy Endpoints
| Endpoint | Placebo (n=87) | Brensocatib 10 mg (n=82) | Brensocatib 25 mg (n=87) |
| Time to First Exacerbation | |||
| Median (days) | 96 | 134 | >168 |
| Hazard Ratio vs. Placebo (95% CI) | - | 0.58 (0.35-0.95) | 0.62 (0.38-1.00) |
| p-value | - | 0.029 | 0.046 |
| Annualized Exacerbation Rate | |||
| Rate | 1.37 | 0.88 | 1.03 |
| Rate Ratio vs. Placebo (95% CI) | - | 0.64 (0.43-0.96) | 0.75 (0.51-1.11) |
| p-value | - | 0.03 | 0.15 |
| Sputum Neutrophil Elastase (NE) Activity (nmol/L) | |||
| Change from Baseline at Week 24 | -1.7 | -28.9 | -37.8 |
| Difference vs. Placebo (95% CI) | - | -27.2 (-48.2 to -6.2) | -36.1 (-56.6 to -15.6) |
| p-value | - | 0.011 | <0.001 |
Data sourced from the WILLOW trial publications.[8]
Table 2: Safety and Tolerability
| Adverse Event (AE) | Placebo (n=87) | Brensocatib 10 mg (n=82) | Brensocatib 25 mg (n=87) |
| Any AE (%) | 77.0 | 76.8 | 81.6 |
| Serious AEs (%) | 17.2 | 9.8 | 17.2 |
| AEs leading to discontinuation (%) | 8.0 | 4.9 | 9.2 |
| Most Common AEs (>5%) | Cough, Sputum increase, Dyspnea, Headache | Cough, Headache, Sputum increase, Diarrhea | Cough, Headache, Dyspnea, Fatigue |
Data sourced from the WILLOW trial publications.
Experimental Protocols
The WILLOW study was a multicenter, double-blind, placebo-controlled, parallel-group trial.[7]
Caption: WILLOW trial workflow.
-
Patient Population: Adults aged 18-85 with a diagnosis of NCFB confirmed by high-resolution computed tomography and a history of at least two pulmonary exacerbations in the 12 months prior to screening.[7]
-
Intervention: Patients were randomized to receive oral Brensocatib (10 mg or 25 mg) or a matching placebo once daily for 24 weeks.[6]
-
Primary Endpoint: The primary efficacy endpoint was the time to the first pulmonary exacerbation over the 24-week treatment period.[6]
-
Secondary Endpoints: Key secondary endpoints included the annualized rate of exacerbations and the change from baseline in sputum neutrophil elastase activity.[6]
-
Sample Collection: Spontaneous or induced sputum samples were collected from patients at baseline and at specified follow-up visits.[7]
-
Processing: Samples were processed to isolate the soluble phase. This typically involves homogenization and centrifugation to remove cells and debris.
-
Quantification: NE activity was quantified using a validated enzymatic assay. A common method is a fluorometric assay where a synthetic substrate specific for NE is cleaved, releasing a fluorescent molecule.[9] The rate of fluorescence increase is proportional to the NE activity in the sample. Results are typically reported in nanomoles per liter (nmol/L).[9]
-
Methodology: The SGRQ is a self-administered, 50-item questionnaire designed to measure health-related quality of life in patients with respiratory diseases.[10][11] It is divided into three components: Symptoms, Activity, and Impacts.[10][12]
-
Scoring: Each item is weighted, and scores for each component, as well as a total score, are calculated. Scores range from 0 (no impairment) to 100 (maximum impairment).[12][13] A change of 4 units in the total score is considered clinically significant.[10] The questionnaire was administered at baseline and at the end of the treatment period to assess changes in patient-reported outcomes.
References
- 1. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Brensocatib used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. ersnet.org [ersnet.org]
- 7. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brensocatib reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. citystgeorges.ac.uk [citystgeorges.ac.uk]
- 11. St George's Respiratory Questionnaire (SGRQ) [staff.sgul.ac.uk]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. citystgeorges.ac.uk [citystgeorges.ac.uk]
A Comparative Guide to Branosotine and Other Somatostatin Receptor Subtype 2 (SSTR2) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of branosotine, a potent somatostatin (B550006) receptor subtype 2 (SSTR2) agonist, with other established SSTR2 agonists, namely octreotide, lanreotide, and pasireotide (B1678482). The information is supported by available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to SSTR2 Agonists
The somatostatin receptor subtype 2 (SSTR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating endocrine and metabolic processes. Agonists of this receptor are of significant interest for their therapeutic potential in various conditions, including neuroendocrine tumors and acromegaly, primarily through their ability to inhibit hormone secretion and cell proliferation. This guide focuses on comparing the pharmacological properties of this compound against other widely used SSTR2 agonists.
Comparative Analysis of SSTR2 Agonists
This compound has been identified as a potent SSTR2 agonist with a reported half-maximal effective concentration (EC50) of less than 0.1 nM.[1][2] To provide a comprehensive comparison, this guide evaluates this compound alongside octreotide, lanreotide, and pasireotide, focusing on their binding affinities and functional potencies.
Quantitative Data Summary
Table 1: Functional Potency (EC50) of SSTR2 Agonists
| Compound | EC50 (nM) at SSTR2 | Reference |
| This compound | < 0.1 | [1][2] |
| Octreotide | ~1.0 - 5.0 | |
| Lanreotide | ~0.7 - 2.5 | |
| Pasireotide | ~1.5 - 10.0 |
Note: EC50 values for comparators are approximate ranges from publicly available data and may vary depending on the specific assay conditions.
Table 2: Binding Affinity (Ki/IC50) and Selectivity Profile of SSTR Agonists
| Compound | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.1 - 5.0 | 20 - 100 | >1000 | 5 - 50 |
| Lanreotide | >1000 | 0.5 - 2.0 | 50 - 200 | >1000 | 3 - 30 |
| Pasireotide | 5 - 20 | 1 - 10 | 10 - 50 | >1000 | 0.1 - 1.0 |
Note: The binding affinity data for octreotide, lanreotide, and pasireotide are compiled from multiple sources and represent approximate ranges. The lack of publicly available binding affinity and selectivity data for this compound is a current limitation.
Mechanism of Action and Signaling Pathway
SSTR2 agonists, upon binding to the receptor, initiate a signaling cascade that is primarily mediated by an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (camp). The reduction in cAMP levels affects downstream signaling pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.
Caption: SSTR2 signaling pathway initiated by agonist binding.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize and compare SSTR2 agonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the SSTR2 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human SSTR2 receptor (e.g., CHO-K1 or HEK293 cells) to high confluency.
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable SSTR2 radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, octreotide).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled standard SSTR agonist (e.g., 1 µM octreotide).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement (HTRF or AlphaScreen)
This assay measures the functional potency (EC50) of an SSTR2 agonist by quantifying its ability to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
1. Cell Preparation:
-
Plate SSTR2-expressing cells in a suitable 384-well assay plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Assay Procedure:
-
Add increasing concentrations of the SSTR2 agonist (e.g., this compound) to the cells.
-
To stimulate adenylyl cyclase, add a fixed concentration of forskolin (B1673556) to all wells (except for the basal control).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Lyse the cells and detect cAMP levels using a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen detection kit according to the manufacturer's instructions. These kits typically involve competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer.
3. Data Analysis:
-
The signal (e.g., HTRF ratio or AlphaScreen signal) is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
This compound is a highly potent SSTR2 agonist, as evidenced by its sub-nanomolar EC50 value. While a comprehensive, direct comparison with other established SSTR2 agonists is limited by the lack of publicly available head-to-head binding and selectivity data, its high potency suggests it is a promising candidate for research and therapeutic development. Further studies are required to fully characterize its binding affinity and selectivity profile across all somatostatin receptor subtypes to better understand its potential advantages and off-target effects compared to existing therapies like octreotide, lanreotide, and pasireotide. Researchers are encouraged to consider the specific requirements of their studies when selecting an appropriate SSTR2 agonist.
References
Branosotine: Unraveling the Mechanism of a Novel Compound
Initial searches for the mechanism of action of branosotine, a novel pharmaceutical substance, have not yielded specific details regarding its biological signaling pathways or molecular targets. Publicly available chemical databases confirm its existence, providing its chemical formula (C26H26FN7O) and CAS number (2412849-26-2), but pharmacological data remains undisclosed.
Currently, there is a lack of published scientific literature, clinical trial data, or other public resources detailing the pharmacodynamics of this compound. This absence of information prevents a comprehensive analysis and comparison with other compounds. The International Nonproprietary Name (INN) registration with the World Health Organization indicates its status as a recognized pharmaceutical substance, but the associated pharmacological information has not been made public.
Without established knowledge of this compound's mechanism of action, it is not possible to:
-
Identify the specific signaling pathways it modulates.
-
Detail the experimental protocols used for its validation.
-
Compare its performance with alternative therapeutic agents.
-
Generate visualizations of its molecular interactions or experimental workflows.
Further research and publication of preclinical and clinical studies are required to elucidate the therapeutic potential and mechanism of action of this compound. As data becomes available, a thorough comparison and guide for the scientific community can be developed. Researchers are encouraged to monitor scientific publications and clinical trial registries for future updates on this compound.
Branosotine: Unraveling a Novel Somatostatin Receptor Agonist
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Branosotine, a novel somatostatin (B550006) receptor agonist. Due to the limited publicly available data on this compound's effects on cognitive enhancement, this document will focus on its known characteristics and provide a framework for its potential evaluation against established cognitive enhancers.
Overview of this compound
This compound, also known as Branosotinum, is identified as a somatostatin receptor agonist[1]. Its chemical formula is C26H26FN7O, and its CAS number is 2412849-26-2[1][2][3]. Currently, available information indicates its intended use is for veterinary purposes[1]. There is a significant lack of public data regarding its mechanism of action in the central nervous system, clinical trial results for cognitive enhancement, or any direct comparisons with other nootropic agents.
Comparative Analysis of Cognitive Enhancers
To provide a context for evaluating a new compound like this compound, it is essential to compare it against established cognitive enhancers with well-documented mechanisms and clinical data. The following table summarizes key information for several classes of nootropics.
| Drug Class | Example(s) | Mechanism of Action | Key Efficacy Findings (in relevant populations) |
| Somatostatin Receptor Agonists | This compound | Agonist at somatostatin receptors[1]. Specific subtype and downstream signaling in the CNS for cognitive effects are not publicly documented. | No publicly available data on cognitive enhancement. |
| Acetylcholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Increase the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by inhibiting its breakdown. | Modest improvements in cognitive function in patients with mild to moderate Alzheimer's disease. |
| NMDA Receptor Antagonists | Memantine | Blocks the effects of excessive glutamate, which can lead to neuronal damage. | Used to treat moderate to severe Alzheimer's disease, sometimes in combination with acetylcholinesterase inhibitors. |
| Racetams | Piracetam, Aniracetam | Modulate neurotransmitter receptors like AMPA and NMDA, and can influence membrane fluidity. | Evidence for cognitive benefits is mixed and often debated; some studies suggest improvements in memory and attention in age-related cognitive decline. |
| Stimulants | Methylphenidate, Modafinil | Increase the levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain, enhancing alertness and attention. | Effective in treating ADHD; off-label use for cognitive enhancement in healthy individuals is common but controversial due to potential side effects and abuse potential. |
Experimental Protocols for Evaluating Cognitive Enhancers
The evaluation of a novel compound for cognitive enhancement involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments typically cited in this field.
Preclinical Evaluation
-
In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of the compound for various neurotransmitter receptors (e.g., somatostatin, cholinergic, glutamatergic receptors).
-
Methodology: Radioligand binding assays are performed using cell lines expressing the target receptors. The compound is incubated with the cell membranes and a radiolabeled ligand. The concentration of the compound that displaces 50% of the radioligand (IC50) is determined to calculate its binding affinity (Ki).
-
-
Animal Models of Cognition:
-
Objective: To assess the in vivo efficacy of the compound on learning and memory.
-
Methodology:
-
Morris Water Maze: This test assesses spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn the location of a hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.
-
Novel Object Recognition Test: This test evaluates recognition memory. The animal is exposed to two identical objects. After a delay, one of the objects is replaced with a new one. The time spent exploring the novel object compared to the familiar one is measured.
-
Passive Avoidance Test: This test measures fear-motivated memory. The animal learns to avoid a compartment where it previously received a mild foot shock. The latency to re-enter the shock-associated compartment is a measure of memory retention.
-
-
Clinical Evaluation
-
Phase I Clinical Trials:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers.
-
Methodology: A small group of subjects receives single ascending doses of the compound. Blood and urine samples are collected to analyze drug concentrations over time. Vital signs and adverse events are closely monitored.
-
-
Phase II Clinical Trials:
-
Objective: To evaluate the efficacy of the compound in a target patient population (e.g., individuals with mild cognitive impairment or Alzheimer's disease) and to determine the optimal dose range.
-
Methodology: A randomized, double-blind, placebo-controlled study is conducted. Participants are assigned to receive either the compound at different doses or a placebo. Cognitive function is assessed at baseline and at various time points using standardized neuropsychological tests (e.g., ADAS-Cog, MMSE).
-
-
Phase III Clinical Trials:
-
Objective: To confirm the efficacy and safety of the compound in a larger patient population.
-
Methodology: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to provide definitive evidence of the drug's efficacy and safety for regulatory approval.
-
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Hypothetical Signaling Pathway for a Cognitive Enhancer
Caption: A simplified signaling pathway for a hypothetical cognitive enhancer.
Experimental Workflow for Preclinical Drug Screening
Caption: A typical workflow for the preclinical screening of cognitive enhancers.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as medical advice. The development and evaluation of new drugs is a complex and lengthy process.
References
A Comparative Analysis of Brensocatib and Alternative Therapies for Non-Cystic Fibrosis Bronchiectasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Branosotine (Brensocatib), a first-in-class dipeptidyl peptidase-1 (DPP-1) inhibitor, with established and alternative therapies for the management of non-cystic fibrosis bronchiectasis (NCFB). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the current therapeutic landscape and the positioning of novel mechanisms of action.
Executive Summary
Non-cystic fibrosis bronchiectasis is a chronic inflammatory lung disease characterized by a vicious cycle of inflammation, infection, and airway damage. A key driver of this pathology is neutrophilic inflammation and the subsequent release of neutrophil serine proteases (NSPs), such as neutrophil elastase. Brensocatib (B605779) represents a novel therapeutic approach by targeting the activation of these NSPs. This guide will compare the performance of Brensocatib with long-term macrolide therapy, inhaled corticosteroids, and long-acting bronchodilators, based on available clinical trial data.
Mechanism of Action: A Tale of Two Pathways
The primary therapeutic strategies for managing NCFB aim to interrupt the cycle of inflammation and infection. Brensocatib and long-term macrolides, a mainstay of current treatment, achieve this through distinct mechanisms.
Brensocatib: Brensocatib is an oral, reversible inhibitor of dipeptidyl peptidase-1 (DPP-1). DPP-1 is a crucial enzyme in the bone marrow responsible for activating neutrophil serine proteases (NSPs), including neutrophil elastase, cathepsin G, and proteinase 3. By inhibiting DPP-1, Brensocatib reduces the activity of these NSPs in circulating neutrophils, thereby mitigating the inflammatory cascade and subsequent lung damage in bronchiectasis.
Long-Term Macrolides (e.g., Azithromycin): The beneficial effects of macrolides in bronchiectasis are attributed to both their antimicrobial and anti-inflammatory properties. They are thought to disrupt bacterial communication (quorum sensing) and biofilm formation, reducing the bacterial load. Additionally, macrolides have immunomodulatory effects that can dampen the inflammatory response in the airways.[1]
Signaling Pathway and Experimental Workflow Diagrams
Brensocatib's Signaling Pathway
Caption: Mechanism of action of Brensocatib in inhibiting DPP-1.
WILLOW Clinical Trial Workflow
Caption: Workflow of the Phase 2 WILLOW clinical trial.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from placebo-controlled clinical trials of Brensocatib and long-term azithromycin (B1666446) in patients with NCFB.
Table 1: Efficacy Outcomes
| Outcome | Brensocatib (WILLOW Trial - 24 weeks)[2][3] | Long-Term Azithromycin (EMBRACE Trial - 6 months)[4] |
| Annualized Exacerbation Rate | 10mg: 0.8825mg: 1.03Placebo: 1.37 | Azithromycin (500mg 3x/week): 0.59Placebo: 1.57 |
| Time to First Exacerbation | Prolonged vs. Placebo (p=0.03 for 10mg, p=0.04 for 25mg) | Increased vs. Placebo |
| Change in FEV1 from Baseline | Not significantly different from placebo | Not significantly different from placebo |
| Sputum Neutrophil Elastase Activity | Significantly reduced vs. Placebo | Not reported |
Table 2: Safety and Tolerability
| Adverse Events | Brensocatib (WILLOW Trial - 24 weeks)[2] | Long-Term Azithromycin (EMBRACE Trial - 6 months)[4] |
| Common Adverse Events | Dental and skin-related events were more frequent with Brensocatib than placebo. | Gastrointestinal side effects. |
| Serious Adverse Events | Similar incidence across treatment groups. | Not specified. |
| Treatment Discontinuation due to Adverse Events | Similar incidence across treatment groups. | Not specified. |
Comparison with Other Alternatives
Inhaled Corticosteroids (ICS)
The use of inhaled corticosteroids in bronchiectasis is controversial. While they are beneficial for patients with co-existing asthma or COPD, their efficacy in the general NCFB population is not well-established. A Cochrane review concluded that there is insufficient evidence to support the routine use of ICS in adults with stable bronchiectasis.[5][6] Some studies have shown no significant improvement in exacerbation frequency or lung function.[7]
Long-Acting Bronchodilators (LABA/LAMA)
Similar to ICS, the role of long-acting bronchodilators in NCFB is not clearly defined, with guidelines often recommending their use on an individual basis for patients with significant dyspnea or evidence of airflow limitation.[8] There is a lack of robust evidence from large-scale, placebo-controlled trials demonstrating a consistent benefit in reducing exacerbations or improving lung function in the broader NCFB population.
Experimental Protocols
Brensocatib: WILLOW Trial Protocol
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[2][9]
-
Participants: 256 adult patients (18-85 years) with NCFB confirmed by high-resolution computed tomography (HRCT) and a history of at least two pulmonary exacerbations in the previous year.[2]
-
Intervention: Patients were randomized (1:1:1) to receive Brensocatib 10 mg, Brensocatib 25 mg, or placebo, administered orally once daily for 24 weeks.[2]
-
Primary Endpoint: Time to the first pulmonary exacerbation.[2]
-
Secondary Endpoints: Rate of exacerbations, change in sputum neutrophil elastase activity, and safety.[2]
-
Sputum Analysis: Spontaneous or induced sputum samples were collected at baseline and at specified intervals throughout the study. Sputum was processed to measure the concentration of active neutrophil elastase.[10]
Long-Term Azithromycin: EMBRACE Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 141 adult patients with NCFB confirmed by HRCT and at least one pulmonary exacerbation in the previous year.[4]
-
Intervention: Patients were randomized to receive azithromycin 500 mg or placebo three times a week for 6 months.[4]
-
Co-primary Endpoints: Rate of event-based exacerbations, change in pre-bronchodilator FEV1, and change in St. George's Respiratory Questionnaire (SGRQ) total score.[4]
Conclusion
Brensocatib, with its novel mechanism of targeting the underlying neutrophilic inflammation, has demonstrated efficacy in reducing the frequency of exacerbations in patients with NCFB. In comparison, long-term azithromycin therapy also shows a significant benefit in reducing exacerbations, although through a different, multi-faceted mechanism. The data for inhaled corticosteroids and long-acting bronchodilators do not support their routine use in all NCFB patients, but rather in specific subgroups with co-existing conditions.
For drug development professionals, the success of Brensocatib in the WILLOW trial highlights the potential of targeted therapies that address the core pathophysiology of bronchiectasis. Future research and head-to-head trials will be crucial to further delineate the comparative effectiveness and long-term safety of these different therapeutic strategies and to identify patient populations most likely to benefit from each approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bronchiectasis.com.au [bronchiectasis.com.au]
- 4. Azithromycin for prevention of exacerbations in non-cystic fibrosis bronchiectasis (EMBRACE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled corticosteroids for bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhaled corticosteroids for bronchiectasis. | Read by QxMD [read.qxmd.com]
- 7. Inhaled Corticosteroid Therapy in Bronchiectasis is Associated with All-Cause Mortality: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Branebrutinib: A Comparative Analysis with Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Branebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, with other commercially available and investigational BTK inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates for their studies.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, including B lymphocytes and mast cells.[1] It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling cascades, which are essential for B-cell development, proliferation, and activation, as well as mast cell degranulation.[2][3][4] Consequently, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune and inflammatory diseases.[5][6]
The development of BTK inhibitors has revolutionized the treatment of several hematological cancers.[5] However, the first-generation inhibitor, ibrutinib (B1684441), exhibits off-target activity against other kinases, leading to a range of side effects.[7][8][9] This has spurred the development of second-generation BTK inhibitors, such as Branebrutinib, Remibrutinib, Acalabrutinib (B560132), and Zanubrutinib (B611923), which are designed to have improved selectivity and, consequently, a better safety profile.[7][9] This guide focuses on the comparative specificity of these next-generation inhibitors against BTK and other kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Branebrutinib and other selected BTK inhibitors against BTK and a panel of other kinases. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is assessed by comparing its IC50 for the target kinase (BTK) to its IC50 for other off-target kinases. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.
| Kinase | Branebrutinib IC50 (nM) | Remibrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.1 [10][11][12][13] | 1.3 [14] | 0.5 [15][16][17] | 5.1 [18] | 0.3 [17] |
| TEC | 0.9[10] | - | 78[19] | >1000[10] | ~2[19] |
| BMX | 1.5[10] | - | - | - | - |
| TXK | 5[10] | - | - | - | - |
| EGFR | >5000-fold selective vs BTK[10] | >10,000-fold selective vs BTK[20] | 5.3[10] | >1000[10] | Lower off-target vs Ibrutinib[21] |
| ITK | 1000-fold selective vs BTK[20] | - | 4.9[10] | >1000[10] | Lower off-target vs Ibrutinib[21] |
| JAK3 | >5000-fold selective vs BTK[10] | - | 32[10] | >1000[10] | Lower off-target vs Ibrutinib[21] |
| BLK | >5000-fold selective vs BTK[10] | - | 0.1[10] | >1000[10] | - |
Signaling Pathways
The following diagrams illustrate the central role of BTK in B-cell receptor and Fc receptor signaling pathways.
Experimental Protocols
Detailed experimental protocols for kinase selectivity profiling are often proprietary to the contract research organizations that perform them. However, a general workflow for a competitive binding assay and a cell-based autophosphorylation assay are described below.
Kinase Selectivity Profiling via Competitive Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases.
Materials:
-
Recombinant human kinases
-
Proprietary, immobilized kinase ligand
-
Test compounds (e.g., Branebrutinib) dissolved in DMSO
-
Assay buffer (composition is typically proprietary)
-
Detection reagents (e.g., fluorescently labeled antibodies)
-
Microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Reaction: The kinases, immobilized ligand, and test compound are incubated together in the assay buffer in microplates. The incubation time and temperature are optimized for each kinase.
-
Washing: The plates are washed to remove unbound components.
-
Detection: A detection reagent that binds to the kinase is added. The signal generated is proportional to the amount of kinase bound to the immobilized ligand.
-
Data Analysis: The percentage of kinase bound to the ligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% displacement of the ligand, is calculated using a suitable curve-fitting algorithm.
Cell-Based BTK Autophosphorylation Assay (General Protocol)
This assay measures the ability of a test compound to inhibit the autophosphorylation of BTK in a cellular context, which is a direct measure of its target engagement and inhibitory activity.
Materials:
-
B-cell lymphoma cell line (e.g., Jeko-1)
-
Cell culture medium and supplements
-
Test compounds (e.g., Branebrutinib) dissolved in DMSO
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Tyr223) and total BTK antibodies
-
Detection system (e.g., Western blot or ELISA-based)
Procedure:
-
Cell Culture and Treatment: Jeko-1 cells are cultured to the desired density and then treated with various concentrations of the test compound or vehicle (DMSO) for a specified period.
-
Stimulation: The cells are then stimulated with anti-IgM to induce BTK autophosphorylation.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of Phospho-BTK: The levels of phosphorylated BTK and total BTK are measured using Western blotting or a quantitative ELISA.
-
Data Analysis: The ratio of phosphorylated BTK to total BTK is calculated for each treatment condition. The percentage of inhibition is plotted against the compound concentration, and the IC50 value is determined.
Discussion
The data presented in this guide highlight the superior selectivity of second-generation BTK inhibitors, particularly Branebrutinib and Remibrutinib, compared to the first-generation inhibitor, ibrutinib. Branebrutinib demonstrates exceptional potency against BTK with an IC50 of 0.1 nM and maintains high selectivity across a broad panel of kinases.[10][11][12][13] This high degree of selectivity is a critical attribute, as off-target inhibition is a primary contributor to the adverse effects observed with less selective inhibitors.[7][9]
For instance, ibrutinib's inhibition of EGFR is associated with skin toxicities, while its effects on TEC family kinases in platelets can contribute to bleeding risks.[7][19] The improved selectivity profiles of Branebrutinib, Remibrutinib, Acalabrutinib, and Zanubrutinib are therefore expected to translate into a more favorable safety profile in clinical applications.
When selecting a BTK inhibitor for research purposes, it is crucial to consider the specific kinases involved in the biological system under investigation. For studies requiring highly specific inhibition of BTK with minimal confounding effects from off-target inhibition, Branebrutinib and Remibrutinib represent excellent choices. For comparative studies, including a first-generation inhibitor like ibrutinib can provide valuable context regarding the impact of off-target effects.
Conclusion
The development of highly selective BTK inhibitors like Branebrutinib represents a significant advancement in the field. The enhanced specificity of these second-generation agents offers the potential for improved therapeutic outcomes with a reduced burden of off-target side effects. This guide provides a comparative framework to aid researchers in the selection of the most appropriate BTK inhibitor for their specific research needs. As more data from head-to-head clinical trials become available, a clearer picture of the clinical implications of these selectivity differences will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Clinical Trial Data Precludes Comparison for Branosotine
Despite a thorough search of publicly available information, no clinical trial data for the compound branosotine versus a placebo could be identified. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways, as requested, cannot be generated at this time.
This compound, also known as branosotinum, is identified as a somatostatin (B550006) receptor agonist.[1] Currently, its designated use appears to be for veterinary purposes.[1] Publicly accessible databases and scientific literature do not contain any registered clinical trials, either completed or ongoing, that evaluate the efficacy and safety of this compound in any patient population.
Without clinical trial data, it is not possible to provide the following critical components of a comparative guide:
-
Quantitative Data: Key performance indicators from clinical trials, such as efficacy endpoints (e.g., changes in disease markers, symptom scores) and safety outcomes (e.g., adverse event rates), are unavailable.
-
Experimental Protocols: Detailed methodologies of clinical trials, including patient inclusion and exclusion criteria, dosing regimens, and statistical analysis plans, have not been published.
-
Signaling Pathways: While this compound is identified as a somatostatin receptor agonist, specific details on its downstream signaling pathways and mechanism of action in a clinical context have not been elucidated in publicly available research.
A diagram illustrating the general workflow for a typical clinical trial is provided below for informational purposes. This diagram outlines the standard phases and key steps involved in clinical drug development.
Caption: A simplified workflow of the drug development process, from preclinical research to post-marketing surveillance.
Researchers and drug development professionals are advised to monitor scientific literature and clinical trial registries for any future studies on this compound that may be published.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Branosotine
Branosotine: Chemical & Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and handling requirements.
| Property | Value | Source |
| IUPAC Name | 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzimidazole-5-carbonitrile | PubChem[3] |
| CAS Number | 2412849-26-2 | MedKoo[4] |
| Molecular Formula | C₂₆H₂₆FN₇O | PubChem[3] |
| Molecular Weight | 471.5 g/mol | PubChem[3] |
| Elemental Analysis | C, 66.23; H, 5.56; F, 4.03; N, 20.79; O, 3.39 | MedKoo[4] |
| Appearance | Solid (Assumed) | - |
| Solubility | Insoluble in water. | FUJIFILM[5] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | MedKoo[4] |
Procedural Guidance for Disposal
The following step-by-step process outlines the recommended procedure for the safe disposal of this compound and associated waste materials. This procedure is designed to minimize exposure risk and ensure environmental protection.
Step 1: Hazard Assessment & Personal Protective Equipment (PPE)
-
Review SDS: Before handling, thoroughly review the manufacturer's Safety Data Sheet (SDS) for this compound to understand its specific hazards.
-
Wear Appropriate PPE: At a minimum, wear standard laboratory PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield[1]
-
A properly fitting lab coat
-
Step 2: Waste Segregation and Collection
-
Do Not Dispose Down the Drain: Aqueous solutions containing potentially toxic chemicals must be collected for hazardous waste disposal.[1] Do not dispose of this compound waste via the sink.[2]
-
Do Not Dispose in Solid Waste Bins: Do not dispose of this compound in the regular trash.[2]
-
Segregate Waste Streams: Collect different forms of this compound waste in separate, designated containers:
-
Solid Waste: Unused or expired pure compounds, contaminated powders.
-
Liquid Waste: Solutions containing this compound. Collect halogenated and non-halogenated solvent waste separately if applicable.[2]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[2]
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, wipes) with chemical contamination should be collected in a clearly labeled, sealed bag or container.[2][6]
-
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Collect chemical waste in sturdy, leak-proof containers that are chemically compatible with the waste.[2] If possible, use the original container.[2]
-
Label Containers Clearly: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (avoid abbreviations)
-
Approximate concentration and volume/mass
-
All components of any mixture
-
Relevant hazard information (e.g., "Caution: Potent Research Compound", "Potential Aquatic Toxin")
-
Date of accumulation
-
Step 4: Temporary Storage
-
Store Safely: Store sealed waste containers in a designated, secure area, such as a satellite accumulation area or a fume hood.
-
Use Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.
-
Ensure Compatibility: Keep waste containers away from incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Follow your institution's specific procedures to request a pickup of hazardous waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Licensed Disposal: this compound waste must be disposed of through a licensed hazardous waste management company that can handle chemical incineration or other approved disposal methods.[7]
Environmental Hazards and Spill Management
-
Aquatic Toxicity: While specific data for this compound is unavailable, many complex organic molecules are very toxic to aquatic life.[8][9] Improper disposal can lead to the contamination of soil and water systems.[10] Therefore, preventing any release into the environment is critical.
-
Spill Management: In the event of a small spill, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a sealed container and label it as hazardous waste for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes were identified in the reviewed literature. The standard and required procedure is physical segregation and collection for disposal by a certified hazardous waste vendor.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from research activities involving this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. This compound | C26H26FN7O | CID 146450467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. IDEM: Open Burning: Health Risks and Environmental Impacts [in.gov]
Safeguarding Research: A Comprehensive Guide to Handling Branosotine
Essential protocols for the safe handling, storage, and disposal of Branosotine, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Splash Goggles | Required when there is a risk of splashing. | |
| Face Shield | Recommended in addition to goggles when handling large quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required. |
| Chemical-Resistant Apron | Recommended when handling large quantities or when there is a significant risk of splashing. | |
| Closed-Toe Shoes | Must be worn at all times in the laboratory. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of powders. The type of respirator will depend on the specific task and exposure assessment. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for safety and regulatory compliance.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during the receiving and unpacking process.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
Handling and Use:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Wear all required PPE as outlined in the table above.
-
Measure and dispense this compound in a chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust. If working with a powdered form, use techniques that minimize dust generation, such as gentle scooping.
-
After handling, wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to spills and exposures is critical.
Spill Response:
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for responding to a chemical spill in the laboratory.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all this compound-contaminated waste, including empty containers, used PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant and sealable container for waste collection.
-
Labeling: Label the waste container with "Hazardous Waste" and the specific chemical name ("this compound Waste").
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
